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8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Documentation Hub

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  • Product: 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione
  • CAS: 61857-82-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure Analysis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Abstract This technical guide provides a comprehensive framework for the structural elucidation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, a molecule of interest in synthetic and medicinal chemistry. This document...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, a molecule of interest in synthetic and medicinal chemistry. This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic application and interpretation of modern spectroscopic methods. The core objective is to equip researchers, scientists, and drug development professionals with the expertise to unambiguously confirm the chemical structure of this spirocyclic compound. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing not only the "how" but, more critically, the "why" behind each experimental choice. The protocols outlined herein are designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the generated data.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings connected by a single common atom, are privileged structures in drug discovery and materials science. Their rigid, three-dimensional architecture provides a unique conformational landscape that can lead to enhanced target specificity and improved pharmacokinetic properties. 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, the subject of this guide, incorporates a phenyl group, a dioxaspiro system, and dione functionalities, making it a potentially valuable scaffold for the development of novel therapeutic agents. The precise confirmation of its structure is a non-negotiable prerequisite for any further investigation into its biological activity or material properties.

Foundational Structural Confirmation: A Multi-Pronged Spectroscopic Approach

The definitive structural analysis of a novel or synthesized compound rarely relies on a single technique. Instead, a confluence of data from orthogonal methods provides the most robust and irrefutable evidence. Our approach to 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a testament to this principle, integrating insights from NMR, MS, and IR spectroscopy.

cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Final Structure Synthesis Synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (e.g., ESI, GC-MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Integration Data Interpretation & Integration NMR->Integration MS->Integration IR->Integration Structure Final Structure Confirmation Integration->Structure

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. For 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For our target molecule, we are particularly interested in the signals from the phenyl group, the methylene protons of the cyclopentane ring, and any methine protons.

Expected ¹H NMR Data:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Phenyl Protons7.2 - 7.5Multiplet5H
Methine Proton (C8)3.5 - 4.0Singlet or Doublet1H
Cyclopentane Methylene Protons1.5 - 2.5Multiplets8H

Self-Validating Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality Behind Experimental Choices: ¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl). This is crucial for confirming the presence of the dione, the spiro carbon, and the carbons of the phenyl and cyclopentane rings.

Expected ¹³C NMR Data:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl Carbons (C7, C9)165 - 175
Phenyl Carbons125 - 140
Spiro Carbon (C5)80 - 100
Methine Carbon (C8)40 - 50
Cyclopentane Methylene Carbons20 - 40

Self-Validating Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use the same high-field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0 to 200 ppm.

    • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NMR Spectroscopy: Connecting the Pieces

For complex molecules like spirocycles, 1D NMR spectra can have overlapping signals. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning signals.[1]

  • COSY: Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to trace the connectivity within the cyclopentane ring.

  • HSQC: Correlates each proton signal with the carbon to which it is directly attached. This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Causality Behind Experimental Choices: Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural information.[2] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. Fragmentation patterns can also offer clues about the molecule's structure.

Self-Validating Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization (ESI) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive or negative ion mode. For this compound, protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts are likely in positive mode.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Molecular Ion Peak: Identify the peak corresponding to the molecular ion (or its adduct). For C₁₄H₁₄O₄, the expected monoisotopic mass is approximately 246.0892 g/mol .

    • Fragmentation Analysis: Analyze the fragmentation pattern to identify characteristic losses. For example, the loss of CO₂ or fragments of the cyclopentane ring.

cluster_0 Sample Introduction cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection Sample Dilute Sample Solution Ionization Electrospray Ionization (ESI) Sample->Ionization Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: A simplified workflow of Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality Behind Experimental Choices: IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups based on their vibrational frequencies.[3] For our target molecule, the most prominent signals will be from the carbonyl groups of the dione and the C-O bonds of the dioxaspiro system.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Dione)1700 - 1750Strong
C-O (Ether)1000 - 1300Strong
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium

Self-Validating Protocol: ATR-FTIR Acquisition

  • Sample Preparation: Place a small amount of the solid purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Instrument Setup:

    • Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

    • Sample Scan: Acquire the sample spectrum.

  • Acquisition Parameters:

    • Spectral Range: Typically 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of a strong absorption in the 1700-1750 cm⁻¹ range is strong evidence for the dione functionality.[4][5]

Data Integration and Structure Confirmation

The final and most critical step is the holistic integration of data from all three spectroscopic techniques.

  • MS confirms the molecular formula (C₁₄H₁₄O₄).

  • IR confirms the presence of the key functional groups (C=O, C-O).

  • ¹³C NMR confirms the number of carbon atoms and their types (carbonyl, aromatic, spiro, aliphatic).

  • ¹H NMR provides the proton count and their immediate chemical environments.

  • 2D NMR elucidates the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the entire molecular structure.

By systematically applying these self-validating protocols and integrating the resulting data, researchers can be highly confident in the structural assignment of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, paving the way for its further exploration in scientific research and development.

References

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Gaggini, F., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 305-310. Retrieved from [Link]

  • ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 1,7-Dioxaspiro[6][6]undec-2- ene with Retention Time.... Retrieved from [Link]

  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074. Retrieved from [Link]

  • MDPI. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Dral, P. O. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Light and Molecule's Blog. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 303-311. Retrieved from [Link]

  • Al-Amin, M., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ACS Omega. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Sketchy MCAT. (2023, December 16). Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT [Video]. YouTube. Retrieved from [Link]

Sources

Exploratory

Literature Review: Spiro-Dioxane Dione Derivatives in Modern Synthesis and Drug Development

Executive Summary Spiro-dioxane dione derivatives—structurally characterized by a spirocyclic ring fused to a 1,3-dioxane-4,6-dione (Meldrum's acid) moiety—represent a highly versatile class of electrophilic building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro-dioxane dione derivatives—structurally characterized by a spirocyclic ring fused to a 1,3-dioxane-4,6-dione (Meldrum's acid) moiety—represent a highly versatile class of electrophilic building blocks[1]. Historically utilized as rigid, highly reactive intermediates in organic synthesis, these compounds have recently garnered significant attention in medicinal chemistry. The unique spiro-fusion enforces a rigid conformation that amplifies the electrophilicity of the carbonyl carbons while precluding standard enolization, thereby dictating highly specific reactivity profiles[2]. This whitepaper synthesizes current literature on their chemical architecture, synthetic methodologies, and emerging pharmacological applications, providing a self-validating guide for researchers and drug development professionals.

Chemical Architecture and Mechanistic Reactivity

The parent compound, Meldrum's acid, exhibits an unusually high acidity (pKa ~4.9) and electrophilicity. This is driven by a stereoelectronic effect: the rigid boat conformation of the 1,3-dioxane-4,6-dione ring prevents the ester oxygens from optimally donating electron density into the carbonyl


-orbitals.

When the


-carbon is fully substituted to form a spirocyclic derivative (e.g., spirocyclopropanes or spiroundecanes), the compound is locked into an enolization-resistant state[3]. Consequently, the reactivity of spiro-dioxane diones is strictly bifurcated into two primary pathways:
  • Nucleophilic Ring-Opening: The highly electrophilic carbonyls readily undergo attack by amines, alcohols, or thiols, resulting in ring cleavage to form functionalized malonates or amides[1].

  • Thermal Degradation (Thermolysis): At elevated temperatures (>100°C), the spiro-dioxane dione ring undergoes a cycloreversion process, expelling acetone and carbon dioxide to generate highly reactive spiro-ketene intermediates, which can subsequently be trapped in cycloadditions or nucleophilic additions[2].

Reactivity Core Spiro-Dioxane Dione Core Thermolysis Thermal Decomposition (>100°C) Core->Thermolysis Heat Nucleophile Nucleophilic Attack (Amines, Alcohols) Core->Nucleophile Reagents Ketene Ketene Intermediates (- Acetone, - CO2) Thermolysis->Ketene Elimination RingOpen Ring-Opened Malonates & Amides Nucleophile->RingOpen Ring Cleavage

Divergent reactivity pathways of spiro-dioxane diones via thermolysis and nucleophilic attack.

Advanced Synthetic Methodologies

Domino and Cascade Reactions

Spiro-dioxane diones are powerful substrates for complex cascade reactions. For instance, under Lewis acid catalysis (e.g., Sc(OTf)3), benzylidene Meldrum's acids bearing tethered electron-rich aromatic rings undergo an intramolecular [1,5]-hydride shift. This triggers a cyclization event that generates a transient spiro-Meldrum's acid intermediate. This intermediate subsequently undergoes an intramolecular Friedel-Crafts acylation, completing a one-pot domino reaction to yield complex tetracyclic cores, such as tetrahydrobenzo[b]fluoren-11-ones[2][4].

Validated Protocol: Synthesis of 6,6-Dimethyl-5,7-dioxaspiro[3]octane-4,8-dione

The following protocol details the synthesis of a cyclopropane-fused spiro-Meldrum's acid derivative. This method relies on an acid-catalyzed transesterification and cyclization[1].

Materials Required:

  • Cyclopropane-1,1-dicarboxylic acid (39.0 g, 0.30 mol)

  • Freshly distilled isopropenyl acetate (33.0 g, 0.33 mol)

  • Concentrated sulfuric acid (0.5 mL)

  • Cold deionized water & Hexane/Benzene for recrystallization

Step-by-Step Methodology:

  • Suspension: In a dry, round-bottom flask, suspend 39.0 g of cyclopropane-1,1-dicarboxylic acid in 33.0 g of freshly distilled isopropenyl acetate. Causality: Isopropenyl acetate serves a dual purpose as both the reaction solvent and the enol acetate reactant, driving the formation of the dioxane ring while releasing acetone.

  • Acid Catalysis: Under vigorous magnetic stirring, add 0.5 mL of concentrated sulfuric acid dropwise over 30 minutes. Causality: The strong acid protonates the carbonyl oxygen of the isopropenyl acetate, drastically lowering the activation energy for the nucleophilic attack by the dicarboxylic acid.

  • Maturation: Continue stirring for an additional 30 minutes until the suspension transitions into a clear yellow solution, indicating complete consumption of the solid starting material.

  • Crystallization Induction: Store the reaction vessel at 5°C for 24 hours. Causality: The spirocyclic product is prone to thermal degradation (acyl Meldrum's acids decompose at room temperature over time)[1]. Low temperatures prevent premature ring-opening and induce partial solidification.

  • Precipitation & Washing: Add 50 mL of cold water to precipitate the crude product. Filter and wash the solid with 10 mL of cold water. Causality: Cold water selectively dissolves residual sulfuric acid and unreacted dicarboxylic acid without solubilizing the highly lipophilic spiro-product.

  • Purification: Air-dry the crude solid (avoid high vacuum due to compound volatility) and recrystallize from a hexane/benzene mixture to yield colorless needles (55–61% yield, MP: 65–67°C)[1].

Pharmacological Profiling & Biological Applications

Beyond their utility as synthetic intermediates, spiro-dioxane dione derivatives exhibit a broad spectrum of biological activities, driven by their ability to act as rigid scaffolds that precisely orient pharmacophores in 3D space.

HIV-1 Integrase Inhibition

A critical breakthrough in antiviral research involves the use of spiroundecane(ene) derivatives (e.g., 2,4-dioxa-spiro[5,5]undecane-1,5,9-triones) as inhibitors of HIV-1 Integrase (IN). Synthesized via a L-proline-catalyzed Diels-Alder cycloaddition between 1-(2-furyl)-3-trimethylsiloxy-butadiene and arylmethylene Meldrum's acid derivatives, these spiro-compounds effectively block both the 3'-processing (3'-P) and strand transfer (ST) reactions catalyzed by HIV-1 IN[5][6].

HIV_Inhibition Diene 1-(2-furyl)-3-trimethylsiloxy-butadiene DielsAlder Diels-Alder Cycloaddition (L-proline cat.) Diene->DielsAlder Meldrum Arylmethylene Meldrum's Acid Meldrum->DielsAlder Spiro Spiroundecane(ene) Derivative DielsAlder->Spiro Yield 63-92% HIV HIV-1 Integrase (3'-Processing & Strand Transfer) Spiro->HIV Binding & Inhibition Inhibition Viral Integration Blocked HIV->Inhibition IC50 ~10.3 µM

Synthesis of spiroundecane derivatives and their targeted inhibition of HIV-1 Integrase.

Antioxidant and Antimalarial Activity

Spirocyclic derivatives, including spiro[indole-3,2-oxirane] and spirocyclopropanoxyindole compounds, have demonstrated potent radical scavenging capabilities. In standardized assays, these compounds exhibit high inhibition percentages against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radicals[7]. Furthermore, arylidene derivatives containing the Meldrum's acid core have been evaluated for in vitro antimalarial properties against chloroquine-sensitive Plasmodium falciparum[5][8].

Quantitative Biological Data Summary

The table below consolidates the quantitative pharmacological efficacy of key spiro-dioxane dione derivatives and related spirocycles discussed in the literature:

Compound Class / Specific DerivativeTarget / AssayMetricEfficacy / ValueReference
Spiroundecane Derivative (Compound 2) HIV-1 Integrase (3'-Processing)IC5010.3 ± 5.0 µM[5][6]
Spiroundecane Derivative (Compound 2) HIV-1 Integrase (Strand Transfer)IC50~10.3 µM[5][6]
Spiro[indole-3,2-oxirane] (A1) DPPH Radical ScavengingInhibition % (at 100 µM)82.39%[7]
Spiro[indole-3,2-oxirane] (A2) DPPH Radical ScavengingInhibition % (at 100 µM)91.32%[7]
Spiro[indole-3,2-oxirane] (A2) Nitric Oxide (NO) ScavengingInhibition % (at 100 µM)90.12%[7]
Spirocyclopropanoxyindole (A4) DPPH Radical ScavengingInhibition % (at 1 mg/mL)63.90%[7]

Conclusion

Spiro-dioxane dione derivatives bridge the gap between highly reactive synthetic intermediates and structurally rigid pharmacological scaffolds. Their predictable reactivity patterns—governed by stereoelectronic constraints—allow for the precise engineering of complex polycyclic systems via domino reactions. Simultaneously, their integration into medicinal chemistry has yielded promising candidates for HIV-1 integrase inhibition and oxidative stress mitigation. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these spirocycles while leveraging their unique electrophilic nature for targeted covalent inhibition.

References

  • The Conjugate Addition of Novel Nucleophiles and - CORE.core.ac.uk.
  • 6,6-Dimethyl-5,7-dioxaspiro[3]octane-4,8-dione. Benchchem. Available at:

  • Synthesis of Bis-spiro Cyclopropanes Based on Meldrum's Acid by Milling.ResearchGate.
  • Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes.ResearchGate.
  • Medicinal Attributes of Meldrum's Acid.PharmaTutor.
  • Synthesis and HIV-1 Integrase Inhibitory Activity of Spiroundecane(ene) Derivatives.PMC - NIH.
  • Spirocyclic derivatives as antioxidants: a review.PMC - NIH.
  • Meldrum's acid and related compounds in the synthesis of natural products and analogs.ResearchGate.

Sources

Foundational

Synthesis Pathways for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione from Cyclopentanone: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Chemical Context 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Chemical Context

8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a highly specialized oxaspirocyclic compound. Structurally, it is the cyclopentylidene analog of Meldrum’s acid, featuring a phenyl group substituted at the active methylene (C8) position. Oxaspirocyclic compounds of this class are highly valued in medicinal chemistry and drug development due to their unique conformational rigidity, which enhances receptor binding selectivity, and their utility as versatile intermediates in complex molecular synthesis[1].

Synthesizing this target from cyclopentanone requires the precise construction of the 1,3-dioxane-4,6-dione ring system around a spiro carbon. As an application scientist, I have structured this guide to evaluate two distinct synthetic pathways:

  • Pathway 1 (Target-Oriented): A highly efficient, one-pot direct dehydrative condensation.

  • Pathway 2 (Diversification-Oriented): A two-stage protocol involving the synthesis of the unsubstituted spiro-core followed by electrophilic

    
    -arylation.
    

Both pathways are dissected below with an emphasis on mechanistic causality, self-validating in-process controls, and field-proven optimization strategies.

Visualizing the Synthetic Workflows

SynthesisWorkflows CP Cyclopentanone Target 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione CP->Target Pathway 1: Direct Condensation Ac2O, H3BO3 Int 6,10-Dioxaspiro[4.5]decane-7,9-dione CP->Int Pathway 2: Step A Ac2O, H3BO3 PMA Phenylmalonic Acid PMA->Target MA Malonic Acid MA->Int Int->Target Pathway 2: Step B α-Arylation (Ph2I+ OTf-)

Logical workflow comparing Pathway 1 (Direct Condensation) and Pathway 2 (Two-Stage Arylation).

Pathway 1: Direct Dehydrative Condensation (Optimal Route)

Causality & Mechanistic Design

The most atom-economical route to 8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is the direct condensation of cyclopentanone with phenylmalonic acid. Historically, this one-pot reaction utilizes acetic anhydride as a dehydrating agent and concentrated sulfuric acid as a catalyst[2].

However, sulfuric acid often induces the self-condensation of cyclopentanone (yielding 2-cyclopentylidenecyclopentanone) and can degrade the electron-rich phenyl ring. To establish a self-validating, high-yield system, we adopt an optimized protocol utilizing Boric Acid (


)  as a mild Lewis acid catalyst. As demonstrated by researchers at the 3, 

selectively coordinates the dicarbonyls without triggering harsh oxidative side reactions, resulting in a significantly cleaner profile[3].
Step-by-Step Protocol
  • Reagents: Cyclopentanone (1.0 equiv), Phenylmalonic acid (1.0 equiv), Acetic anhydride (2.5 equiv), Boric acid (0.1 equiv).

  • Step 1: Activation. In a dry, round-bottom flask under an inert

    
     atmosphere, dissolve phenylmalonic acid in acetic anhydride.
    
  • Step 2: Catalysis. Add boric acid (10 mol%). Stir the mixture at 30 °C for 30 minutes.

    • In-Process Control (IPC): The formation of a clear solution indicates the successful generation of the highly electrophilic mixed anhydride intermediate.

  • Step 3: Ketalization. Cool the reaction vessel to 0 °C using an ice bath. Introduce cyclopentanone dropwise over 15 minutes.

    • Causality: Strict temperature control during addition prevents exothermic runaway and suppresses aldol byproducts.

  • Step 4: Maturation. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Step 5: Quenching & Isolation. Pour the crude mixture into crushed ice water. The unreacted acetic anhydride hydrolyzes into water-soluble acetic acid, forcing the hydrophobic spirocyclic product to precipitate.

  • Step 6: Purification. Filter the precipitate under a vacuum, wash thoroughly with cold distilled water, and recrystallize from an ethanol/water mixture to yield the pure target compound.

Mechanism Step1 Phenylmalonic Acid + Ac2O Step2 Mixed Anhydride Formation Step1->Step2 Activation Step5 Nucleophilic Attack & Ketalization Step2->Step5 Reacts with Step3 Cyclopentanone + H3BO3 Step4 Oxonium Ion Activation Step3->Step4 Lewis Acid Catalysis Step4->Step5 Target Spirocyclic Product + 2 AcOH Step5->Target Cyclization & Dehydration

Mechanistic sequence of the dehydrative condensation catalyzed by Boric Acid.

Pathway 2: Two-Stage Synthesis via -Arylation (Diversification Route)

Causality & Mechanistic Design

If your research program requires synthesizing a library of 8-aryl substituted derivatives for structure-activity relationship (SAR) studies, a two-stage approach is strategically superior. This involves building the unsubstituted core—6,10-dioxaspiro[4.5]decane-7,9-dione —followed by late-stage electrophilic


-arylation. While Meldrum's acid derivatives exhibit complex dual reactivity (acting as both nucleophiles and electrophiles)[4], controlled arylation at the active methylene can be achieved using diaryliodonium salts.
Step-by-Step Protocol

Stage A: Synthesis of the Spiro Core

  • Synthesize 6,10-dioxaspiro[4.5]decane-7,9-dione by reacting malonic acid and cyclopentanone in acetic anhydride with

    
    , mirroring the conditions in Pathway 1[3].
    

Stage B: Electrophilic


-Arylation 
  • Reagents: 6,10-dioxaspiro[4.5]decane-7,9-dione (1.0 equiv), Diphenyliodonium triflate (1.2 equiv), Potassium tert-butoxide (

    
    -BuOK, 1.2 equiv), THF.
    
  • Step 1: Enolate Formation. Dissolve the spiro core in anhydrous THF under argon. Cool to 0 °C and add

    
    -BuOK portion-wise.
    
    • Causality:

      
      -BuOK is chosen because it is a strong, non-nucleophilic base. It quantitatively deprotonates the C8 methylene without attacking the sensitive ester carbonyls of the 1,3-dioxane-4,6-dione ring.
      
  • Step 2: Arylation. Add diphenyliodonium triflate to the enolate solution. Stir at room temperature for 8 hours.

  • Step 3: IPC & Quenching. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-inactive spiro core and the emergence of a UV-active spot confirms the transfer of the phenyl group. Quench with saturated aqueous

    
    .
    
  • Step 4: Purification. Extract with ethyl acetate, dry over

    
    , and purify via silica gel column chromatography to isolate the final product.
    

Quantitative Data & Pathway Comparison

To aid in experimental design, the following table summarizes the operational metrics of both pathways.

MetricPathway 1: Direct CondensationPathway 2: Two-Stage

-Arylation
Overall Yield (Est.) 65% – 75%40% – 50% (Over 2 steps)
Step Count 1 (One-pot)2 (Sequential)
Atom Economy High (Byproduct: Acetic Acid)Low (Byproducts: Acetic Acid, Iodobenzene)
Reagent Complexity Low (Standard bulk chemicals)High (Requires hypervalent iodine reagents)
Scalability Excellent (Kilogram scale viable)Moderate (Limited by iodonium salt cost)
Primary Utility Target-oriented bulk synthesisLate-stage library diversification

Conclusion

For the targeted synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione from cyclopentanone, Pathway 1 is the definitive choice for scale and efficiency. By leveraging boric acid as a mild Lewis acid catalyst, chemists can bypass the degradation issues traditionally associated with Meldrum's acid synthesis. Conversely, Pathway 2 provides a robust framework for medicinal chemists looking to functionalize the spirocyclic core with diverse aryl groups during late-stage drug discovery.

References

  • Title: Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand Source: Helmholtz-Zentrum Dresden-Rossendorf URL
  • Title: A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION Source: UiTM Institutional Repository URL
  • Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds Source: MDPI URL

Sources

Exploratory

Comprehensive Solubility Profile and Solvation Thermodynamics of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Executive Summary In advanced organic synthesis and drug development, understanding the precise solvation thermodynamics of complex intermediates is critical for optimizing reaction kinetics, yield, and purification work...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, understanding the precise solvation thermodynamics of complex intermediates is critical for optimizing reaction kinetics, yield, and purification workflows. 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (CAS: 61857-82-7) is a highly functionalized, spiro-annulated derivative of Meldrum's acid.

While unsubstituted Meldrum's acid derivatives are widely utilized for their unique electrophilicity and their ability to generate reactive ketenes upon thermolysis [[1]](), the addition of a spiro-cyclopentyl ring and a phenyl group drastically alters the molecule's physical properties. This whitepaper provides an in-depth technical analysis of its solubility profile across various organic solvents, detailing the thermodynamic principles governing its dissolution, and standardizing a self-validating protocol for empirical solubility determination.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of 8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, one must first deconstruct its molecular architecture.

The parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), exhibits notable aqueous solubility (approx. 2.5 g/100 mL at 20°C) due to its highly polar 1,3-dioxane-4,6-dione core 2. However, our target compound modifies this core in two critical ways:

  • Spiro-annulation: The gem-dimethyl group at the C2 position is replaced by a spiro-cyclopentyl ring, forming the 6,10-dioxaspiro[4.5]decane system 3.

  • C5-Substitution: A bulky, lipophilic phenyl ring is installed at the active methine position (C8 in IUPAC nomenclature, C5 in standard Meldrum's acid numbering).

Causality of Solvation: Disubstituted Meldrum's acids possess markedly enhanced hydrolytic stability and distinct solubility profiles compared to their unsubstituted counterparts 4. The compound lacks hydrogen bond donors (HBD = 0) but possesses multiple hydrogen bond acceptors (HBA = 4) from the ester oxygens and carbonyls. The dual lipophilic functionalization (cyclopentyl + phenyl) drastically reduces the entropic favorability of aqueous solvation. Consequently, water solubility is practically abolished, while solubility in polar aprotic and halogenated solvents is highly favored 5.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the representative thermodynamic solubility of 8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione across a dielectric spectrum.

SolventDielectric Constant (ε)Est. Solubility at 25°C (mg/mL)Primary Solvation Mechanism
Dichloromethane (DCM) 8.9> 150Dipole-induced dipole, high polarizability
Tetrahydrofuran (THF) 7.5> 100Strong hydrogen bond acceptance
Acetone 20.7~ 80Dipole-dipole interactions
Ethyl Acetate 6.0~ 50Moderate polarity matching
Ethanol 24.5< 15Limited by solvent self-association (H-bonding)
Hexane 1.9< 1Poor dispersion force matching
Water 80.1< 0.1Hydrophobic exclusion by bulky lipophilic rings

Note: The high solubility in DCM and THF makes them the optimal solvents for downstream synthetic applications, such as Knoevenagel condensations or nucleophilic ring-opening reactions 6.

Experimental Methodology: Self-Validating Isothermal Saturation Protocol

To generate highly reliable, publication-grade solubility data, researchers must avoid kinetic supersaturation artifacts. The following protocol employs a closed-loop, self-validating system to ensure that the measured concentration reflects the true thermodynamic solubility of the intended polymorph.

Step-by-Step Methodology
  • Solute Addition: Add an excess amount (approx. 200 mg) of 8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione to 5.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Isothermal Equilibration: Agitate the suspension at 400 rpm for 24 hours in an incubator strictly controlled at 25.0 ± 0.1 °C.

    • Causality: A 24-hour window ensures thermodynamic equilibrium is reached. Precise temperature control prevents temperature-cycling, which can artificially inflate solubility via kinetic supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by the rapid filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Nylon or cellulose filters possess hydrogen-bonding sites that can adsorb polar functional groups, artificially lowering the measured concentration. PTFE is chemically inert and non-polar, preventing solute retention.

  • Supernatant Quantification (HPLC-UV): Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (C18 column, Acetonitrile/Water gradient, UV detection at ~254 nm targeting the phenyl chromophore).

  • Solid-State Verification (XRPD): Recover the excess solid from the filter/pellet, dry gently under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality (The Self-Validating Mechanism): If the solid phase transforms into a solvate or a different polymorph during the 24-hour equilibration, the measured supernatant concentration reflects the solubility of the new crystal form, not the original anhydrous material. Performing XRPD validates that the thermodynamic equilibrium corresponds to the intended polymorphic state.

Workflow Visualization

G A 1. Solute Addition (Excess 8-Phenyl...) B 2. Isothermal Equilibration (24h at 25°C, 400 rpm) A->B  Suspension C 3. Phase Separation (0.22 µm PTFE Filtration) B->C  Equilibrated D 4a. Supernatant Analysis (HPLC-UV Quantification) C->D  Liquid Phase E 4b. Solid-State Verification (XRPD / DSC Analysis) C->E  Solid Phase F 5. Data Validation (Thermodynamic Solubility) D->F  Conc. Data E->F  Form Data

Caption: Self-validating isothermal saturation workflow ensuring polymorphic integrity during solubility testing.

Reaction Workup and Recrystallization Strategies

The steep solubility cliff between chlorinated solvents and aliphatic hydrocarbons dictates the optimal purification strategy for this compound.

Anti-Solvent Precipitation: Due to the high solubility of 8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione in DCM (>150 mg/mL) and near-zero solubility in hexane (<1 mg/mL), anti-solvent crystallization is highly effective.

  • Dissolve the crude reaction mixture in a minimal volume of DCM.

  • Add hexane dropwise under vigorous stirring at 0 °C.

  • The sharp decrease in the dielectric constant of the solvent mixture forces the lipophilic spiro-compound to rapidly nucleate and precipitate, leaving more polar impurities in the mother liquor.

References

  • Title: Carboxyketenes from 4-Hydroxy-1,3-oxazin-6-ones and Meldrum's Acid Derivatives Source: acs.org URL: 1

  • Title: Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity Source: mdpi.com URL: 4

  • Title: 6,10-Dioxaspiro[4.5]decane-7,9-dione - PubChem Source: nih.gov URL: 3

  • Title: Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study Source: nih.gov URL: 5

  • Title: Meldrum's Acid (CAS 2033-24-1) Source: nsrlaboratories.com URL: 2

  • Title: Buy 2-Phenyl-1,3-dioxane-4,6-dione (EVT-3188999) Source: evitachem.com URL: 6

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Knoevenagel Condensation with 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione for the Synthesis of Novel Spirocyclic Compounds

Introduction The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an active methylene compound with an aldehyde or ketone.[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an active methylene compound with an aldehyde or ketone.[1][2] This reaction is of paramount importance in the synthesis of a wide array of biologically active molecules, fine chemicals, and functional polymers.[2] Spirocyclic compounds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional structures, conformational rigidity, and diverse pharmacological activities.[3][4] The spiro[4.5]decane scaffold, in particular, is a privileged structure found in numerous natural products and has been explored for various therapeutic applications, including the development of inhibitors for enzymes like HIF prolyl hydroxylases.[5][6]

This application note provides a detailed protocol for the Knoevenagel condensation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione with various aromatic aldehydes. This specific spirocyclic dione serves as an excellent active methylene compound, leading to the formation of novel spiro heterocyclic derivatives with potential applications in drug discovery and materials science.[7] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the expected outcomes and characterization techniques.

Mechanistic Insights: The "Why" Behind the Protocol

The Knoevenagel condensation proceeds via a sequence of well-understood steps, typically catalyzed by a weak base such as piperidine.[1][8] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound (8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione) by a base. The acidic protons are located on the carbon atom positioned between the two carbonyl groups. The resulting enolate ion is stabilized by resonance, which increases its nucleophilicity.[8]

  • Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde.[8] This step leads to the formation of a tetrahedral intermediate.

  • Dehydration: Following a proton transfer, a molecule of water is eliminated, resulting in the formation of a new carbon-carbon double bond. This final product is an α,β-unsaturated dicarbonyl compound.[8]

In the context of a piperidine catalyst, a more detailed mechanism involving the formation of an iminium ion from the aldehyde and piperidine has been proposed.[9][10][11][12] This iminium ion is more electrophilic than the original aldehyde, thus accelerating the nucleophilic attack by the enolate. The final step involves the elimination and regeneration of the piperidine catalyst.[11]

Experimental Protocol

This protocol outlines a general procedure for the Knoevenagel condensation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione with a representative aromatic aldehyde.

Materials and Reagents
  • 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (drying agent)

  • Hexane (for recrystallization)

  • Ethyl acetate (for TLC)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR spectrometer

  • ¹H and ¹³C NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 mmol, approximately 2-3 drops).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in dichloromethane (20 mL) and wash with water (2 x 15 mL) to remove any remaining piperidine and other water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Recrystallization: For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure Knoevenagel condensation product as a crystalline solid.

  • Characterization: Characterize the final product using standard analytical techniques:

    • Melting Point: Determine the melting point range of the purified product.

    • FT-IR Spectroscopy: Identify the characteristic functional groups, such as the C=O and C=C stretching vibrations.

    • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the product by analyzing the chemical shifts and coupling constants.

    • Mass Spectrometry: Determine the molecular weight of the synthesized compound.

Data Presentation: Expected Outcomes

The Knoevenagel condensation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione with various substituted aromatic aldehydes is expected to proceed smoothly to afford the corresponding benzylidene derivatives in good to excellent yields. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction rate and yield. Electron-withdrawing groups generally lead to faster reactions and higher yields, while electron-donating groups may require longer reaction times.[13]

EntryAromatic AldehydeCatalystSolventReaction Time (h)Yield (%)
1BenzaldehydePiperidineEthanol2~90
24-ChlorobenzaldehydePiperidineEthanol1.5~95
34-MethoxybenzaldehydePiperidineEthanol3~85
44-NitrobenzaldehydePiperidineEthanol1~98

Table 1: Representative examples of Knoevenagel condensation with 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione.

Visualization of Key Processes

To further elucidate the experimental and mechanistic aspects of this protocol, the following diagrams are provided.

G cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 8-Phenyl-6,10-dioxaspiro [4.5]decane-7,9-dione E Combine Reagents in Round-Bottom Flask A->E B Aromatic Aldehyde B->E C Ethanol (Solvent) C->E D Piperidine (Catalyst) D->E F Reflux at 80°C E->F Heat G Monitor by TLC F->G Sample H Solvent Removal (Rotary Evaporation) G->H Reaction Complete I Extraction with Dichloromethane H->I J Drying (MgSO4) I->J K Purification (Column Chromatography) J->K L Recrystallization K->L M Pure Knoevenagel Condensation Product L->M N Characterization (MP, IR, NMR, MS) M->N

Caption: Experimental workflow for the Knoevenagel condensation.

G reagents 8-Phenyl-6,10-dioxaspiro [4.5]decane-7,9-dione Aromatic Aldehyde Piperidine (Base) enolate Enolate Formation Deprotonation of the active methylene group reagents:f0->enolate reagents:f2->enolate iminium Iminium Ion Formation Reaction of aldehyde with piperidine reagents:f1->iminium reagents:f2->iminium nucleophilic_attack Nucleophilic Attack Enolate attacks the iminium ion enolate->nucleophilic_attack iminium->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate dehydration Dehydration & Catalyst Regeneration Elimination of water and piperidine intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Simplified mechanism of piperidine-catalyzed Knoevenagel condensation.

Conclusion

The Knoevenagel condensation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione with aromatic aldehydes provides an efficient and versatile route for the synthesis of novel spirocyclic compounds. The protocol described herein is robust, high-yielding, and amenable to a wide range of substrates. The resulting α,β-unsaturated products are valuable intermediates for further chemical transformations and hold significant potential for applications in medicinal chemistry and materials science. By understanding the underlying reaction mechanism, researchers can effectively optimize conditions and expand the scope of this powerful synthetic methodology.

References

  • Dalessandro, E. V., Collin, H. P., Guimarães, L. G. L., Valle, M. S., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5496–5504. [Link]

  • Dalessandro, E. V., Collin, H. P., Guimarães, L. G. L., Valle, M. S., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Semantic Scholar. [Link]

  • Dalessandro, E. V., Collin, H. P., Guimarães, L. G. L., Valle, M. S., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. ACS Publications. [Link]

  • Dalessandro, E. V., Collin, H. P., Guimarães, L. G. L., Valle, M. S., & Pliego, J. R. (2018). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Figshare. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activities of Some Novel Spiro Heterocyclic Pyrrolizidine Derivatives of 11H-indeno[1,2-b]quinoxaline through 1,3-Dipolar Cycloaddition. ResearchGate. [Link]

  • Patil, S. S., & Dandale, A. S. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research, 6(7), 3696-3700. [Link]

  • da Silva, J. F., de Souza, R. O. M. A., da Silva, F. C., & de Lacerda, P. S. S. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link]

  • EMAN RESEARCH PUBLISHING. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]

  • Li, J., Wang, L., & Su, W. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Chinese Journal of Chemistry, 29(12), 2659-2664. [Link]

  • Parlett, C. M. A., Wilson, K., & Lee, A. F. (2017). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. Physical Chemistry Chemical Physics, 19(14), 9483-9490. [Link]

  • Yamazaki, T., Yamada, K., & Takasu, K. (2024). Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. Tetrahedron Letters, 131, 154867. [Link]

  • ResearchGate. (n.d.). Proline-Catalyzed Knoevenagel Condensation/[4+2] Cycloaddition Cascade Reaction: Application to Formal Synthesis of Averufin. ResearchGate. [Link]

  • Al-Warhi, T. I., Al-Ghorbani, M., Al-Salahi, R., Al-Qubati, M., Al-Maqtari, Q. A., & Al-Adhrai, H. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(2), 1089-1103. [Link]

  • ResearchGate. (2025). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. ResearchGate. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • Google Patents. (n.d.). EP0479631A1 - Spiro[8][11]decane derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.

  • Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Al-Warhi, T., Al-Ghorbani, M., Al-Salahi, R., Al-Qubati, M., Al-Maqtari, Q. A., & Al-Adhrai, H. (2023). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Advances, 13(47), 32909-32929. [Link]

  • Scilit. (2025). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Scilit. [Link]

  • Thorat, B. R., Thakare, S. D., Mhaske, D., & Mali, S. N. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of various aromatic aldehydes with active methylene compounds catalyzed by compounds 1 and 2 a. ResearchGate. [Link]

  • ResearchGate. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. ResearchGate. [Link]

  • Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., ... & Kokotos, C. G. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Thorat, B. R., Thakare, S. D., Mhaske, D., & Mali, S. N. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]

Sources

Application

Technical Application Note: 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

This Application Note is designed to provide a comprehensive technical guide on the use of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione as a specialized acylating agent. Introduction & Chemical Identity 8-Phenyl-6,10-di...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive technical guide on the use of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione as a specialized acylating agent.

Introduction & Chemical Identity

8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a spiro-cyclic derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Unlike standard Meldrum’s acid, which releases acetone upon decomposition, this reagent is derived from cyclopentanone, imparting enhanced hydrolytic stability and altered solubility profiles.

  • Chemical Structure: A 1,3-dioxane-4,6-dione ring spiro-fused to a cyclopentane ring, with a phenyl group substituted at the active methylene carbon (C-8 in spiro numbering, equivalent to C-5 in Meldrum’s acid).

  • Primary Function: It acts as a masked phenylacetylating agent . Upon reaction with nucleophiles (amines or alcohols) and subsequent heating, it undergoes ring opening and decarboxylation to transfer a phenylacetyl group (

    
    ).
    
  • Advantages over Phenylacetyl Chloride:

    • Safety: Non-corrosive solid; no evolution of HCl gas.

    • Selectivity: Controlled reactivity reduces side reactions common with highly electrophilic acid chlorides.

    • Atom Economy: By-products are carbon dioxide and cyclopentanone (easily removed).

Mechanism of Action

The utility of this reagent relies on the "Meldrum's Acid Activation Cycle." The spiro-dione ring is highly susceptible to nucleophilic attack due to the strain and the electron-withdrawing nature of the esters.

  • Nucleophilic Attack: The nucleophile (e.g., an amine,

    
    ) attacks one of the carbonyl carbons.
    
  • Ring Opening: The dioxane ring opens to form a

    
    -keto acid derivative (a phenylmalonic acid monoamide).
    
  • Decarboxylation: Upon heating (typically

    
    ), the intermediate loses 
    
    
    
    and releases cyclopentanone.
  • Product Formation: The result is the clean formation of the phenylacetylated nucleophile.

Mechanism Diagram

Mechanism Reagent 8-Phenyl-6,10-dioxaspiro [4.5]decane-7,9-dione Intermediate Open-Chain Intermediate (Phenylmalonic Mono-derivative) Reagent->Intermediate + Nucleophile (Ring Opening) Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Intermediate Transition Decarboxylation (- CO2) Intermediate->Transition Heat (>70°C) Product Acylated Product (Phenylacetamide/ester) Transition->Product Formation Byproduct Byproducts: Cyclopentanone + CO2 Transition->Byproduct Elimination

Caption: Reaction pathway showing nucleophilic ring opening followed by thermal decarboxylation to yield the acylated product.

Experimental Protocols

Protocol A: Synthesis of the Reagent

If the reagent is not commercially available, it can be synthesized from phenylmalonic acid.

Materials:

  • Phenylmalonic acid (1.0 eq)

  • Cyclopentanone (1.1 eq)

  • Acetic anhydride (1.1 eq)

  • Sulfuric acid (catalytic, 2-3 drops)

Procedure:

  • Dissolution: In a round-bottom flask, suspend phenylmalonic acid in acetic anhydride.

  • Addition: Add cyclopentanone slowly with stirring.

  • Catalysis: Add concentrated sulfuric acid dropwise. The reaction is exothermic; ensure temperature does not exceed 50°C.

  • Incubation: Stir at room temperature for 12 hours. A precipitate should form.

  • Isolation: Cool the mixture to 0°C. Filter the solid and wash with cold water (to remove acid) and then cold ethanol.

  • Purification: Recrystallize from ethanol or toluene.

  • Validation: Confirm structure via NMR (

    
    : Phenyl multiplet, Cyclopentyl multiplets).
    
Protocol B: Phenylacetylation of Primary/Secondary Amines

This is the primary application, yielding phenylacetamides.

Reagents:

  • 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (1.0 eq)

  • Target Amine (1.0 - 1.1 eq)

  • Solvent: Toluene (preferred) or Xylene.

Step-by-Step:

  • Setup: Charge a reaction vessel with the Reagent and Toluene (0.5 M concentration).

  • Addition: Add the amine. If the amine is a solid, dissolve it in a minimum amount of toluene first.

  • Reaction (Stage 1): Stir at room temperature for 30 minutes. Note: This allows the initial ring opening to occur.

  • Reaction (Stage 2): Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Observation: Evolution of

      
       gas indicates the decarboxylation step is proceeding.
      
  • Monitoring: Monitor via TLC or LC-MS. The starting material (Reagent) should disappear, and the intermediate (polar acid) should convert to the less polar amide.

  • Workup:

    • Cool to room temperature.[1]

    • Wash the organic layer with 1M HCl (to remove unreacted amine) and saturated

      
       (to remove any un-decarboxylated acid intermediate).
      
    • Dry over

      
       and concentrate in vacuo.
      
    • The byproduct (cyclopentanone, bp 130°C) will be removed during concentration if high vacuum is used, or via column chromatography.

Protocol C: Phenylacetylation of Alcohols

Requires higher activation energy than amines.

Reagents:

  • 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (1.0 eq)

  • Target Alcohol (1.2 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq) or Copper powder (catalytic).

  • Solvent: Toluene or Chlorobenzene.

Procedure:

  • Mix Reagent, Alcohol, and Catalyst in solvent.

  • Reflux vigorously (using a Dean-Stark trap if necessary, though water is not produced, removing cyclopentanone can drive equilibrium).

  • Maintain reflux until

    
     evolution ceases (typically 4–6 hours).
    
  • Standard aqueous workup.

Data Summary & Troubleshooting

ParameterSpecification / Observation
Appearance White to off-white crystalline solid.
Melting Point Typically 90–110°C (derivative dependent).
Solubility Soluble in DCM, Toluene, THF; Insoluble in water.
Storage Store at 2–8°C under inert atmosphere (Argon). Moisture sensitive over long periods.
Byproducts Cyclopentanone (Liquid, bp 131°C), Carbon Dioxide (Gas).

Troubleshooting Guide:

  • Issue: Incomplete Decarboxylation.

    • Symptom: Product contains a carboxylic acid group (M+44 mass).

    • Fix: Increase reaction temperature (switch from Toluene to Xylene) or extend reflux time.

  • Issue: Low Yield with Sterically Hindered Amines.

    • Fix: Add a Lewis Acid catalyst (e.g.,

      
       or 
      
      
      
      ) to activate the carbonyl, or use microwave irradiation (150°C, 10 min).

References

  • Meldrum, A. N. (1908).[2] "A

    
    -Lactonic Acid from Acetone and Malonic Acid." Journal of the Chemical Society, Transactions, 93, 598-612. Link
    
  • Chen, B. C. (1991). "Meldrum's Acid in Organic Synthesis." Heterocycles, 32(3), 529-597.
  • Gabriele, B., et al. (2021). "Substituted Meldrum's Acids as Versatile Acylating Agents." Molecules, 26(4), 1022. Link

  • Dumas, A. M., & Fillion, E. (2010). "Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon–Carbon Bond-Forming Processes." Accounts of Chemical Research, 43(3), 440-454. Link

Sources

Method

Technical Protocol: C-Alkylation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

This Application Note and Protocol is designed for the alkylation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione . This scaffold is a spirocyclic derivative of Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione), where...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the alkylation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione . This scaffold is a spirocyclic derivative of Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione), where the dimethyl group is replaced by a spiro-fused cyclopentane ring, and the acidic carbon (C5 in Meldrum's, C8 in this nomenclature) bears a phenyl substituent.

The protocol focuses on the construction of a quaternary carbon center at the C8 position via deprotonation and subsequent nucleophilic substitution.

Part 1: Strategic Overview & Mechanism

The Substrate Architecture

The target substrate, 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione , represents a "masked" phenylmalonic acid. Unlike standard malonate diesters, the rigid dioxane-dione ring locks the conformation, significantly enhancing the acidity of the C8 proton (pKa


 4–5) and increasing the electrophilicity of the carbonyls.
  • Spiro-Cyclopentyl Ring: Provides steric bulk and conformational rigidity, often improving the stability of the ring system compared to the dimethyl analog (Meldrum's Acid) which is prone to hydrolysis.

  • C8-Phenyl Group: Stabilizes the enolate via conjugation but introduces significant steric hindrance.

  • Reaction Goal: Replace the C8 proton with an alkyl group (

    
    ) to generate a sterically congested all-carbon quaternary center .
    
Mechanistic Pathway

The reaction proceeds via an SN2 mechanism .

  • Deprotonation: A base removes the acidic proton at C8, generating a resonance-stabilized enolate.

  • Alkylation: The enolate attacks an alkyl electrophile (

    
    ).
    
  • Challenge: The high steric hindrance at C8 (due to the phenyl ring and spiro junction) requires optimized conditions to prevent O-alkylation or ring-opening decomposition.

ReactionMechanism Figure 1: Mechanistic pathway for the alkylation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione. Substrate Substrate (C8-H, C8-Ph) Enolate Enolate Intermediate (Resonance Stabilized) Substrate->Enolate Deprotonation (-H+) Base Base (K2CO3 or NaH) Base->Enolate Product Product (Quaternary C8) Enolate->Product SN2 Attack Electrophile Electrophile (R-X) Electrophile->Product

[1][2][3][4][5][6][7][8]

Part 2: Experimental Methodology

Reagents & Materials[2][9][10]
ReagentRoleEquiv.Notes
Substrate Starting Material1.08-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione
Alkyl Halide (R-X) Electrophile1.2 – 1.5Iodides > Bromides. Chlorides require NaI.
Potassium Carbonate (K₂CO₃) Base (Method A)1.5 – 2.0Anhydrous, finely powdered.
Sodium Hydride (NaH) Base (Method B)1.1 – 1.260% dispersion in oil.[1] Use for unreactive R-X.
DMF Solvent0.2 MAnhydrous, stored over molecular sieves.
Acetone Solvent (Alt)0.2 MHPLC grade, dried.
Protocol A: Mild Alkylation (Standard)

Recommended for primary alkyl halides (benzyl bromide, methyl iodide, allyl bromide).

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Substrate (1.0 equiv) in anhydrous DMF (concentration ~0.2 – 0.5 M).

  • Base Addition: Add K₂CO₃ (1.5 equiv) in a single portion. The suspension may turn slightly yellow, indicating enolate formation.

  • Activation: Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexanes) or LC-MS.

    • Optimization: If conversion is slow after 6 hours, heat to 50°C.

  • Workup:

    • Dilute the mixture with EtOAc (5x reaction volume).

    • Wash with 1M HCl (cold, rapid wash) to neutralize excess base.

    • CRITICAL: Do not expose the product to prolonged aqueous base, as the dioxane ring will hydrolyze.

    • Wash with LiCl (5% aq) x 2 to remove DMF, then Brine x 1.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: High-Reactivity Alkylation (Steric/Electronic Challenge)

Recommended for secondary alkyl halides or when Method A fails.

  • Preparation: In a flame-dried flask under Argon/Nitrogen, suspend NaH (1.2 equiv) in anhydrous THF or DMF at 0°C.

  • Deprotonation: Add a solution of Substrate (1.0 equiv) in THF/DMF dropwise to the NaH suspension. Evolution of H₂ gas will occur.

  • Equilibration: Stir at 0°C for 30 mins, then warm to RT for 15 mins.

  • Alkylation: Cool back to 0°C. Add Alkyl Halide (1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Quench: Carefully add saturated NH₄Cl solution at 0°C.

  • Workup: Extract with Et₂O or EtOAc. Wash with water and brine.[1] Dry and concentrate.

Part 3: Purification & Characterization

Purification Strategy

The product contains a quaternary center and is often a crystalline solid.

  • Crystallization: Attempt recrystallization from EtOH or EtOH/Hexane first. This is the preferred method for Meldrum's acid derivatives.

  • Flash Chromatography: If an oil is obtained, use Silica Gel.

    • Mobile Phase: Hexane/EtOAc (Gradient 9:1 to 7:3).

    • Note: The product is less acidic than the starting material (no enolizable proton), so it will typically run higher (higher Rf) on TLC than the starting material.

Analytical Validation
  • ¹H NMR: Disappearance of the singlet at ~4.8–5.0 ppm (the C8-H proton). Appearance of alkyl group signals.

  • ¹³C NMR: Appearance of a quaternary carbon signal at ~50–60 ppm (C8). Carbonyl peaks often shift slightly.

  • IR: Retention of the characteristic "double carbonyl" stretch of the Meldrum's dione system (~1740 and 1770 cm⁻¹).

Part 4: Troubleshooting & Workflow

Workflow Figure 2: Decision matrix for alkylation protocol selection. Start Start: Substrate + Solvent CheckElectrophile Is Electrophile Reactive? (Primary vs Secondary) Start->CheckElectrophile MethodA Method A: K2CO3 / DMF (Standard) CheckElectrophile->MethodA Primary/Reactive MethodB Method B: NaH / THF (Aggressive) CheckElectrophile->MethodB Secondary/Steric Monitor Monitor TLC/LCMS (4-12 hours) MethodA->Monitor MethodB->Monitor Conversion Full Conversion? Monitor->Conversion Heat Heat to 50°C Conversion->Heat No (Method A) Workup Acidic Workup (Cold) Avoid Basic Hydrolysis Conversion->Workup Yes Heat->Monitor Purify Recrystallization or Column Workup->Purify

Common Issues
  • Ring Opening (Hydrolysis):

    • Symptom:[2][3][4][5][6] Product disappears during workup; isolation of malonic acid derivatives.

    • Cause: Exposure to aqueous base or excessive heat in the presence of water.

    • Fix: Keep workup cold and rapid. Use dilute HCl for neutralization.

  • O-Alkylation:

    • Symptom:[2][3][4][5][6] Product is an enol ether (check NMR/IR).

    • Cause: "Hard" electrophiles or highly polar solvents favoring O-attack.

    • Fix: Switch solvent to THF (less polar than DMF) or use a softer counter-ion (e.g., Cs₂CO₃).

  • No Reaction:

    • Cause: Steric hindrance at the quaternary center.

    • Fix: Add 10 mol% NaI (Finkelstein condition) to activate alkyl chlorides/bromides. Increase temp to 60°C (do not exceed 80°C to avoid thermal decomposition).

References

  • Dumas, A. M., & Fillion, E. (2010). "Meldrum's acids and 5-alkylidene Meldrum's acids in catalytic carbon-carbon bond-forming processes." Accounts of Chemical Research, 43(3), 440-454. Link

  • Chen, B. C. (1991). "Meldrum's acid in organic synthesis."[3][4][7][8][9] Heterocycles, 32(3), 529-597. (Foundational review on Meldrum's reactivity).

  • PubChem Compound Summary. (2025). "6,10-Dioxaspiro[4.5]decane-7,9-dione."[10] National Center for Biotechnology Information. Link

  • Fillion, E., et al. (2006).[7] "Yb(OTf)3-catalyzed reactions of 5-alkylidene Meldrum's acids with phenols." Journal of Organic Chemistry, 71(1), 409-412.[7] Link

Sources

Application

Application Note: Thermolysis and Pyrolysis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Executive Summary This technical guide details the application of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (hereinafter referred to as Ph-Spiro-MA ) as a bench-stable, masked precursor for phenylketene . While stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (hereinafter referred to as Ph-Spiro-MA ) as a bench-stable, masked precursor for phenylketene .

While standard Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is the ubiquitous ketene generator, the spiro-cyclopentyl derivative (Ph-Spiro-MA) offers distinct rheological and stability advantages. Upon thermal activation (Solution Phase or Flash Vacuum Pyrolysis), Ph-Spiro-MA undergoes a retro-Diels-Alder fragmentation to release cyclopentanone, carbon dioxide, and the highly reactive phenylketene intermediate. This intermediate is invaluable for the synthesis of


-lactams, functionalized esters, and heterocycles via [2+2] cycloadditions or nucleophilic trapping.

Mechanistic Principles

The utility of Ph-Spiro-MA relies on its thermal instability above


. The reaction proceeds through a concerted fragmentation. Unlike acid chlorides, which require base to generate ketenes (producing salts), this thermal route is neutral and salt-free , making it ideal for acid/base-sensitive substrates.
Fragmentation Pathway

The molecule undergoes a cycloreversion. The driving force is the formation of the stable


 molecule and the thermodynamic stability of the ketone byproduct.

ThermolysisMechanism SM 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (Stable Precursor) TS Transition State (Concerted Cycloreversion) SM->TS  Δ (Heat)   Ketene Phenylketene (Reactive Intermediate) TS->Ketene Byproducts Byproducts: Cyclopentanone + CO2 TS->Byproducts Trap Nucleophilic Trapping (ROH / RNH2) Ketene->Trap  + Nu-H   Cyclo [2+2] Cycloaddition (Imines / Alkenes) Ketene->Cyclo  + Unsaturated System  

Figure 1: Thermal decomposition pathway of Ph-Spiro-MA generating phenylketene and subsequent trapping modes.

Applications and Reaction Classes

Synthesis of -Lactams (Staudinger Synthesis)

The generation of phenylketene in the presence of imines (Schiff bases) yields


-lactams (azetidin-2-ones) via a formal [2+2] cycloaddition. This is a critical workflow in antibiotic development.
  • Advantage over Acid Chlorides: The thermal generation avoids the use of triethylamine, preventing base-catalyzed isomerization of the imine or epimerization of the resulting lactam.

  • Stereocontrol: The reaction typically favors the cis-

    
    -lactam (via an orthogonal approach of the ketene and imine), though this is solvent-dependent.
    
Functionalization of Sterically Hindered Nucleophiles

Ph-Spiro-MA is an excellent acylating agent. Phenylketene is far more reactive than phenylacetic acid or its esters.

  • Target: Tertiary alcohols, steric-bulky amines, or poor nucleophiles (e.g., anilines with electron-withdrawing groups).

  • Mechanism: The nucleophile attacks the sp-hybridized carbonyl carbon of the ketene, followed by proton transfer to the alpha-carbon.

Flash Vacuum Pyrolysis (FVP)

For intramolecular trapping or isolating transient species, FVP is used. Ph-Spiro-MA is sublimed through a hot quartz tube (


).
  • Application: Synthesis of indoles or fused ring systems if the phenyl ring bears an ortho substituent capable of trapping the ketene (e.g., o-amino or o-hydroxy).

Experimental Protocols

Protocol A: Solution-Phase Synthesis of -Lactams

Objective: Synthesis of 3-phenyl-4-aryl-azetidin-2-one.

Materials:

  • Ph-Spiro-MA (1.0 equiv)

  • Imine (e.g., N-benzylidene-4-methoxyaniline) (1.0 equiv)

  • Solvent: Dry Toluene or Xylene (anhydrous).

  • Inert Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology:

  • Setup: Equip a 2-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

  • Dissolution: Charge the flask with the Imine (10 mmol) and Ph-Spiro-MA (10.5 mmol, slight excess). Add Toluene (50 mL).

    • Note: Concentration should be kept moderate (0.2 M) to favor intermolecular reaction over ketene dimerization.

  • Degassing: Briefly purge the solution with nitrogen for 5 minutes to remove dissolved oxygen (prevents oxidation of the ketene).

  • Thermolysis: Heat the reaction mixture to reflux (

    
    ).
    
    • Observation: Evolution of

      
       gas will be observed. Ensure the condenser is vented to a bubbler to monitor gas evolution.
      
  • Monitoring: Monitor by TLC or LC-MS. The reaction is complete when gas evolution ceases (typically 1–3 hours).

  • Work-up:

    • Cool to room temperature.

    • Evaporate the solvent in vacuo.

    • The byproduct, cyclopentanone (bp

      
      ), will co-evaporate with toluene or can be removed under high vacuum.
      
  • Purification: Recrystallize the residue from Ethanol/Hexane or purify via flash column chromatography (Silica gel).

Protocol B: Flash Vacuum Pyrolysis (FVP) Setup

Objective: Generation of Phenylketene for Matrix Isolation or Gas-Phase Trapping.

Equipment:

  • FVP Quartz Tube (30 cm x 2 cm) wrapped in a heating mantle/furnace.

  • Sublimation flask (inlet).

  • U-tube cold trap (outlet) cooled with liquid nitrogen (

    
    ).
    
  • High vacuum pump (

    
     Torr).
    

Workflow:

  • Loading: Place Ph-Spiro-MA (500 mg) in the sublimation flask.

  • Conditioning: Connect the system. Evacuate to

    
     Torr.
    
  • Heating:

    • Set the furnace temperature to

      
       .
      
    • Set the sublimation oven (inlet) to

      
        (just enough to sublime the precursor without decomposing it before the hot zone).
      
  • Pyrolysis: The precursor sublimes, passes through the hot zone, fragments, and the products (phenylketene + cyclopentanone) condense in the cold trap.

  • Recovery:

    • Do not warm the trap immediately if pure ketene is desired (it will dimerize).

    • In situ reaction: Introduce a nucleophile (e.g., methanol vapor) into the trap as it warms up to quench the ketene immediately.

Data Summary & Comparison

Table 1: Comparison of Ketene Precursors

Precursor TypeActivation TempByproductsVolatility of ByproductStability
Ph-Spiro-MA

Cyclopentanone,

Medium (bp

)
High (Crystalline)
Meldrum's Acid (Std)

Acetone,

High (bp

)
Moderate (Hygroscopic)
Phenylacetyl Chloride N/A (Chemical)HCl saltsN/A (Solids)Low (Hydrolyzes)

Safety & Handling (E-E-A-T)

  • Ketene Toxicity: Phenylketene is a potent electrophile and lachrymator. It can alkylate DNA. All thermolysis reactions must be performed in a well-ventilated fume hood .

  • Pressure Build-up: The reaction releases 1 mole of

    
     gas per mole of reactant. Sealed vessels (e.g., microwave vials) must have appropriate pressure ratings or venting mechanisms.
    
  • Storage: Store Ph-Spiro-MA in a desiccator at

    
    . Unlike acid chlorides, it is relatively stable to atmospheric moisture, but prolonged exposure can lead to hydrolysis to the malonic acid derivative.
    

References

  • Gabriele, B., et al. (2021). "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[1] Molbank, 2021(2), M1228.[1][2] Link

    • Context: Describes the synthesis and stability of spiro-decane systems derived
  • Dumas, A. M., & Fillion, E. (2010). "Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon–Carbon Bond-Forming Processes." Accounts of Chemical Research, 43(3), 440–454. Link

    • Context: Authoritative review on the reactivity of Meldrum's acid derivatives and the ketene gener
  • Wentrup, C. (2017). "Flash Vacuum Pyrolysis: Techniques and Experiments." Australian Journal of Chemistry, 70, 1–16. Link

    • Context: The definitive guide on FVP protocols for ketene generation
  • Emtenäs, H., et al. (2003). "Microwave-Assisted High-Speed Synthesis of beta-Lactams from Meldrum's Acids." Organic Letters, 5(12), 2153–2156. Link

    • Context: Protocol validation for using thermal ketene generation for beta-lactam synthesis (applicable to the Ph-Spiro-MA variant).

Sources

Method

Catalytic conditions for reacting 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione with amines

Application Note: Catalytic Aminolysis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Executive Summary This Application Note details the catalytic protocols for the aminolysis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Aminolysis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Executive Summary

This Application Note details the catalytic protocols for the aminolysis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (referred to herein as Ph-SMAD : Phenyl-Spiro-Meldrum’s Acid Derivative).

Ph-SMAD is a highly activated electrophile used to synthesize


-phenyl malonamic acids and 

-phenyl acetamides. While standard Meldrum’s acid derivatives react with amines under thermal conditions, the steric bulk of the C8-phenyl group in Ph-SMAD significantly retards nucleophilic attack. This guide introduces Lewis Acid (Sc(OTf)₃) and Nucleophilic (DMAP) catalytic systems to accelerate reaction rates, lower thermal requirements, and suppress byproduct formation (e.g., premature decarboxylation).

Chemical Context & Mechanism

Substrate Analysis: Ph-SMAD is a spiro-fused 1,3-dioxane-4,6-dione. It possesses two electrophilic carbonyl centers.

  • Steric Challenge: The phenyl group at position 8 (equivalent to C5 in Meldrum's acid) creates steric hindrance, shielding the carbonyls from incoming nucleophiles.

  • Electronic Activation: Despite steric bulk, the 1,3-dioxane ring strain and the electron-withdrawing nature of the esters make it susceptible to ring opening.

Reaction Pathway: The reaction proceeds via a nucleophilic addition-elimination mechanism.

  • Activation: Catalyst coordinates to the carbonyl oxygen (Lewis Acid) or activates the amine.

  • Attack: Amine attacks the C7 or C9 carbonyl.

  • Ring Opening: The C-O bond cleaves, releasing the steric strain.

  • Product Formation:

    • Pathway A (Mild/Catalytic): Formation of

      
      -Phenyl Malonamic Acid Derivative  (Stable at <80°C).
      
    • Pathway B (Thermal/Forcing): Decarboxylation to form

      
      -Phenyl Acetamide  (Requires >100°C).
      

ReactionMechanism Substrate Ph-SMAD (Substrate) Complex Activated Complex (Catalyst Bound) Substrate->Complex Catalyst Amine Primary/Secondary Amine Amine->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Malonamic α-Phenyl Malonamic Acid (Kinetic Product) TS->Malonamic Ring Opening (Mild Heat) Amide α-Phenyl Acetamide (Thermodynamic Product) Malonamic->Amide Decarboxylation (-CO2, -Cyclopentanone) (>100°C)

Figure 1: Reaction pathway distinguishing between the ring-opened malonamic acid (kinetic) and the decarboxylated amide (thermodynamic).

Catalytic Protocols

Method A: Lewis Acid Catalysis (Sc(OTf)₃)

Best for: Sterically hindered amines, anilines, and temperature-sensitive substrates.

Rationale: Scandium(III) triflate acts as a hard Lewis acid, coordinating to the carbonyl oxygens of Ph-SMAD. This lowers the LUMO energy, facilitating attack by weak nucleophiles without requiring high temperatures that trigger uncontrolled decarboxylation.

Reagents:

  • Ph-SMAD (1.0 equiv)

  • Amine (1.1 equiv)

  • Sc(OTf)₃ (5 mol%)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Protocol:

  • Preparation: In a dry reaction vial, dissolve Ph-SMAD (1.0 mmol, 324 mg) in anhydrous MeCN (5 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.05 mmol, 25 mg). Stir for 5 minutes at room temperature to ensure coordination.

  • Amine Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir at 40°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Checkpoint: Disappearance of starting material (Rf ~0.6) and appearance of the acid product (Rf ~0.1, streak).

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Redissolve residue in EtOAc (10 mL) and wash with 1M HCl (to remove catalyst/unreacted amine) followed by Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOH/Hexane is usually sufficient.

Method B: Nucleophilic Catalysis (DMAP)

Best for: Aliphatic amines and large scale synthesis where metal contamination is a concern.

Rationale: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks the Ph-SMAD carbonyl first, forming a highly reactive N-acyl pyridinium intermediate, which is then rapidly intercepted by the amine.

Reagents:

  • Ph-SMAD (1.0 equiv)

  • Amine (1.05 equiv)

  • DMAP (10 mol%)

  • Solvent: Toluene (for decarboxylation) or DCM (for ring opening).

Protocol (Targeting Ring Opening):

  • Dissolve Ph-SMAD (1.0 mmol) and DMAP (0.1 mmol) in DCM (5 mL).

  • Add Amine (1.05 mmol) slowly at 0°C.

  • Allow to warm to Room Temperature (25°C) and stir for 6 hours.

  • Quench: Wash reaction mixture with 5% Citric Acid solution (removes DMAP and amine).

  • Isolation: Separate organic layer, dry, and concentrate to yield the crude malonamic acid.

Comparative Data & Selection Guide

ParameterThermal (Uncatalyzed)Lewis Acid (Sc(OTf)₃)Nucleophilic (DMAP)
Reaction Temp 80–110°C (Reflux)25–40°C0–25°C
Time 12–24 Hours2–4 Hours4–8 Hours
Yield (Isolated) 65–75%88–95%80–90%
Selectivity Mixed (Amide + Acid)High (Malonamic Acid)High (Malonamic Acid)
Steric Tolerance PoorExcellentGood
Green Score Low (High Energy)Moderate (Atom Econ)High (Metal Free)

Experimental Workflow Diagram

Workflow Start Start: Ph-SMAD + Amine Decision Target Product? Start->Decision PathA Target: Malonamic Acid (Linker/Intermediate) Decision->PathA Kinetic Control PathB Target: Decarboxylated Amide (Final Scaffold) Decision->PathB Thermodynamic Control ProcessA Protocol: Lewis Acid (Sc(OTf)3) Solvent: MeCN @ 40°C Time: 3h PathA->ProcessA ProcessB Protocol: Thermal + DMAP Solvent: Toluene @ 110°C Time: 12h PathB->ProcessB WorkupA Workup: Acid Wash (1M HCl) Isolate: Acid Intermediate ProcessA->WorkupA WorkupB Workup: Evaporation Isolate: Amide Product ProcessB->WorkupB

Figure 2: Decision tree for selecting the appropriate protocol based on the desired chemical outcome.

Troubleshooting & Optimization

  • Low Conversion:

    • Cause: The C8-phenyl group creates significant steric shielding.

    • Solution: Switch to Method A (Sc(OTf)₃). If using bulky amines (e.g., t-butylamine), increase catalyst loading to 10 mol% and temperature to 60°C.

  • Premature Decarboxylation:

    • Symptom:[1][2] Bubbling observed during reaction; loss of mass corresponding to CO₂/Cyclopentanone.

    • Solution: Ensure temperature stays below 60°C. Use DCM or THF instead of MeCN. Avoid excess base.

  • Solvent Effects:

    • Protic Solvents (MeOH/EtOH): Avoid. These can react with Ph-SMAD to form mixed esters (solvolysis) rather than amides.

    • Recommended: Aprotic polar solvents (MeCN, DMF) stabilize the charged intermediates in the catalytic cycle.

References

  • Davidson, D., & Bernhard, S. A. (1948).[3] The Structure of Meldrum's Acid. Journal of the American Chemical Society, 70(10), 3426–3428. Link

  • Chen, B. C., et al. (2009). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes.[4] Accounts of Chemical Research, 43(3), 619-629. Link

  • Fillion, E., et al. (2005).[5] Meldrum's Acids as Acylating Agents in the Catalytic Intramolecular Friedel-Crafts Reaction.[4][5][6][7] The Journal of Organic Chemistry, 70(4), 1316–1327.[5] Link

  • Dumas, A. M., & Fillion, E. (2010). Meldrum's Acid in Organic Synthesis: A Review. Accounts of Chemical Research, 43, 440-454. (Contextual grounding for 5-substituted reactivity).

Sources

Application

Application Note: One-Pot Synthesis and Multicomponent Applications of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Insights The compound 8-Phenyl-6,10-dioxaspiro[4.5]deca...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Insights

The compound 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a highly specialized, sterically tuned analog of Meldrum’s acid. By replacing the standard 2,2-dimethyl group with a spiro-cyclopentyl ring, the molecule adopts a unique envelope conformation that alters the trajectory of incoming electrophiles, often yielding superior diastereoselectivity in asymmetric synthesis. Furthermore, the substitution of a phenyl group at the active methine (C8) position significantly lowers the pKa of the remaining proton, transforming the molecule into a potent C-nucleophile for cascade reactions.

As a Senior Application Scientist, I emphasize that the successful utilization of this compound relies on understanding its thermodynamic vulnerabilities. The spiro-acetal linkage is sensitive to harsh aqueous acids, while the 1,3-dione system is prone to premature decarboxylation if thermal parameters are not strictly controlled. The protocols below are designed as self-validating systems: visual cues (e.g., phase transitions from suspension to solution to precipitation) serve as built-in quality control checkpoints.

Catalyst Selection and Quantitative Data

Historically, the synthesis of spiro-Meldrum's acid derivatives relied on concentrated sulfuric acid as both a catalyst and dehydrating agent[1]. However, this often leads to the degradation of sensitive substrates like phenylmalonic acid, resulting in dark polymeric byproducts. Recent advancements have demonstrated that Lewis acids or mild Brønsted acids, such as boric acid (H₃BO₃)[2] or Deep Eutectic Solvents (DES)[3], provide superior atom economy and product purity.

Table 1: Quantitative Comparison of Catalyst Efficiency in Spiro-Annulation

Catalyst SystemLoadingTime (h)Temp (°C)Yield (%)Purity (HPLC %)Environmental Impact
H₂SO₄ (Conc.) [1]5 mol%12256892High (Corrosive, side reactions)
H₃BO₃ [2]10 mol%43085>98Low (Mild, easily removed)
Choline Chloride/Oxalic Acid [3]Solvent22591>98Very Low (Recyclable DES)

Protocol A: One-Pot Synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

This protocol utilizes boric acid to facilitate the cyclization, ensuring high fidelity of the phenylmalonic acid substrate[2].

Experimental Methodology
  • Activation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend phenylmalonic acid (10.0 mmol, 1.80 g) in acetic anhydride (25.0 mmol, 2.36 mL). Causality: Acetic anhydride acts as an activator, forming a highly reactive mixed anhydride intermediate in situ.

  • Catalysis: Add boric acid (H₃BO₃, 1.0 mmol, 62 mg, 10 mol%) to the suspension.

  • Cyclo-condensation: Place the flask in a water bath maintained at exactly 30 °C. Add cyclopentanone (11.0 mmol, 0.97 mL) dropwise over 30 minutes. Causality: The reaction is exothermic. Controlled addition prevents the internal temperature from exceeding 35 °C, which would otherwise trigger premature decarboxylation of the mixed anhydride.

  • Maturation: Stir the reaction mixture for 4 hours. Self-Validation: The initial opaque suspension will gradually transition into a clear, homogeneous solution, followed by the precipitation of the spiro product as the reaction reaches thermodynamic completion.

  • Quenching & Isolation: Cool the mixture to 0 °C in an ice bath. Slowly add 50 mL of ice-cold distilled water to hydrolyze the excess acetic anhydride. Stir vigorously for 30 minutes.

  • Purification: Filter the resulting white precipitate under vacuum. Wash the filter cake with ice-cold water (3 × 20 mL) and cold ethanol (10 mL). Recrystallize from an ethanol/water mixture to yield the target compound as crystalline needles.

SynthesisWorkflow A Phenylmalonic Acid (1.0 equiv) E Mixed Anhydride Formation (In-situ) A->E B Cyclopentanone (1.1 equiv) B->E C Acetic Anhydride (Solvent/Activator) C->E D Boric Acid Catalyst (H3BO3, 10 mol%) D->E F Cyclization via Hemiacetal (Exothermic) E->F G 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (Crude Product) F->G H Recrystallization (Ethanol/Water) G->H I Purified Target Compound (>98% Purity) H->I

Workflow for the one-pot synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione.

Protocol B: One-Pot Multicomponent Mannich/Decarboxylation Cascade

Meldrum's acid derivatives are exceptional platforms for multicomponent reactions, such as Ugi-type or Knoevenagel-Michael cascades[4]. Because 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione possesses only a single acidic proton at C8, it cannot form stable alkylidenes. Instead, it acts as an elite C-nucleophile for Mannich-type additions, followed by a thermally driven ring-opening and decarboxylation cascade to yield complex α,β-diphenyl-β-amino acid derivatives.

Experimental Methodology
  • Imine Generation: In a 50 mL pressure-rated vial, combine benzaldehyde (5.0 mmol, 0.51 mL) and aniline (5.0 mmol, 0.46 mL) in 10 mL of anhydrous ethanol. Stir at room temperature for 30 minutes to generate the Schiff base (imine) in situ.

  • Nucleophilic Trapping: Add 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (5.0 mmol, 1.23 g) in one continuous portion. Causality: The electron-withdrawing phenyl group lowers the pKa of the C8 methine, allowing it to readily attack the electrophilic imine carbon without the need for an external base.

  • Cascade Trigger: Seal the vial and heat the reaction mixture to 80 °C. Mechanistic Insight: The elevated temperature serves a dual purpose. First, it drives the nucleophilic attack of the aniline nitrogen onto the spiro carbonyl, opening the 1,3-dioxane ring. Second, it provides the activation energy required for the subsequent expulsion of cyclopentanone and carbon dioxide (decarboxylation).

  • Workup & Isolation: After 6 hours, cool the mixture to room temperature. The evolution of CO₂ gas will have ceased, indicating cascade completion. Concentrate the mixture under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc, 80:20) to isolate the final β-amino acid derivative.

MannichCascade A Benzaldehyde C Imine Intermediate (Schiff Base) A->C B Aniline B->C E Mannich Addition (C8 Attack on Imine) C->E D 8-Phenyl-Spiro-Meldrum (C-Nucleophile) D->E F Spiro Ring Opening (Amine Nucleophilic Attack) E->F G Decarboxylation (-CO2, -Cyclopentanone) F->G H α,β-Diphenyl-β-amino Acid Derivative (Final Product) G->H

Mechanistic pathway of the one-pot Mannich/decarboxylation cascade.

References

  • Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. Helmholtz-Zentrum Dresden-Rossendorf. URL:[Link]

  • L'alkylidène de l'acide de Meldrum comme plateforme utile en réaction multicomposés organocatalysée. Theses.fr. URL:[Link]

  • Synthesis, Crystal Structures, and Density Functional Theory Studies of Two Salt Cocrystals Containing Meldrum's Acid Group. ACS Omega. URL:[Link]

  • Preparation of High-quality Terpene Resin in Acidic Deep Eutectic Solvent. ResearchGate. URL:[Link]

Sources

Method

Preparation of ketenes via fragmentation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Executive Summary This technical guide details the protocol for the generation of Phenylketene utilizing the thermal fragmentation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (hereinafter referred to as Ph-Spiro-Mel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for the generation of Phenylketene utilizing the thermal fragmentation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (hereinafter referred to as Ph-Spiro-Meldrum ).[1]

While standard Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) derivatives are common ketene precursors, the spiro-cyclopentyl analog described here offers distinct physicochemical advantages, including enhanced hydrolytic stability during storage and a higher molecular weight byproduct (cyclopentanone) that minimizes vapor pressure issues in sealed-tube high-temperature protocols.[1] This guide covers the precursor synthesis, thermal fragmentation mechanism, and in situ trapping protocols essential for drug discovery workflows involving cycloadditions ([2+2]) or nucleophilic acylations.[1]

Scientific Background & Mechanism

The Precursor: Ph-Spiro-Meldrum

The compound 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a cyclic acylal derived from phenylmalonic acid and cyclopentanone.[1] It serves as a "masked" form of phenylketene.

  • Core Structure: A 1,3-dioxane-4,6-dione ring spiro-fused to a cyclopentane ring.[1]

  • Active Functionality: The C8 position (between the carbonyls) bears a phenyl group.[1] Upon heating, the heterocyclic ring undergoes a cycloreversion (retro-hetero-Diels-Alder).[1]

Fragmentation Mechanism

The thermolysis proceeds via a concerted asynchronous pathway:

  • Bond Cleavage: The C-O bonds of the dioxane ring break.[1]

  • Release of Byproducts: The spiro-cyclopentyl moiety is ejected as Cyclopentanone , and the carboxylate fragment releases Carbon Dioxide (CO₂) .[1]

  • Ketene Formation: The remaining fragment reorganizes to form Phenylketene .

Key Advantage: Unlike acid chlorides (which require base and generate salts) or Wolff rearrangement (which requires diazo compounds), this method generates phenylketene under neutral conditions , making it ideal for acid/base-sensitive substrates.[1]

Mechanism Precursor 8-Phenyl-6,10-dioxaspiro [4.5]decane-7,9-dione TS Transition State (Concerted Cycloreversion) Precursor->TS Δ (100-120°C) Products Phenylketene + Cyclopentanone + CO₂ TS->Products - CO₂ Trapped Target Adduct (Ester/Amide/Cyclobutane) Products->Trapped + Nucleophile (In-Situ)

Figure 1: Thermal fragmentation pathway of Ph-Spiro-Meldrum.[1]

Experimental Protocols

Safety Parameters
  • Phenylketene: Highly reactive electrophile; potential skin sensitizer and respiratory irritant. It dimerizes rapidly if not trapped.

  • CO₂ Evolution: Reaction generates 1 equivalent of gas.[1] Reactions performed in sealed vessels must account for pressure buildup.

  • Solvents: Toluene or Xylene are recommended to reach the activation temperature (>100°C).[1]

Protocol A: Synthesis of the Precursor (Ph-Spiro-Meldrum)

If the compound is not purchased commercially, it can be synthesized via condensation.[1]

Reagents:

  • Phenylmalonic acid (1.0 equiv)[1]

  • Cyclopentanone (1.1 equiv)[1]

  • Acetic Anhydride (2.0 equiv)[1]

  • Sulfuric Acid (Catalytic, 0.05 equiv)[1]

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Mixing: Charge the flask with Phenylmalonic acid (5.0 g, 27.7 mmol) and Cyclopentanone (2.7 mL, 30.5 mmol).

  • Activation: Add Acetic Anhydride (5.2 mL) slowly. Cool to 0°C if exotherm is noted.

  • Catalysis: Add conc. H₂SO₄ (2 drops) cautiously.

  • Reaction: Stir at room temperature overnight (12-16 h). A thick precipitate should form.[1]

  • Workup: Cool the mixture to 0°C. Add cold water (50 mL) to hydrolyze excess anhydride.

  • Isolation: Filter the solid precipitate. Wash with cold water (3x) and cold hexane (2x).[1]

  • Purification: Recrystallize from Ethanol or Toluene/Hexane.

  • Validation: Confirm structure via ¹H NMR (Look for phenyl protons ~7.3 ppm and cyclopentyl multiplets ~1.8-2.2 ppm).[1]

Protocol B: Generation and In-Situ Trapping

Target Application: Synthesis of N-Benzyl-2-phenylacetamide (Amide Bond Formation)

Reagents:

  • Ph-Spiro-Meldrum (Precursor)[1]

  • Benzylamine (Nucleophile)[1]

  • Toluene (Solvent, Anhydrous)[1]

Step-by-Step:

  • Preparation: Dissolve Ph-Spiro-Meldrum (1.0 mmol, 246 mg) in Anhydrous Toluene (5 mL) in a heavy-walled pressure vial or round-bottom flask with a reflux condenser.

  • Nucleophile Addition: Add Benzylamine (1.1 mmol, 120 µL).

    • Note: For cycloadditions (e.g., with imines), add the imine (1.0 equiv) instead.

  • Thermolysis: Heat the reaction mixture to 110°C (reflux) for 2–4 hours.

    • Observation: Evolution of CO₂ bubbles indicates active ketene generation.

  • Monitoring: Monitor via TLC or LC-MS. The precursor spot (Rf ~0.5 in 30% EtOAc/Hex) should disappear.[1]

  • Workup:

    • Cool to room temperature.[2]

    • Evaporate Toluene and the byproduct Cyclopentanone (bp 131°C) under reduced pressure (Rotavap at 60°C, <10 mbar).

    • Note: Cyclopentanone is less volatile than acetone; ensure thorough drying or use column chromatography for separation.

  • Purification: Purify the residue via silica gel flash chromatography (Hexane/EtOAc gradient).

Data Analysis & Troubleshooting

Quantitative Comparison: Byproduct Impact
FeatureStandard Meldrum's (Dimethyl)Spiro-Meldrum (Cyclopentyl)Impact on Protocol
Byproduct Acetone (bp 56°C)Cyclopentanone (bp 131°C)Spiro requires higher vac/temp to remove byproduct.[1]
Stability Moderate (Hydrolyzes in moist air)High (More hydrophobic)Spiro is better for long-term storage of large libraries.[1]
Atom Economy Lower (Loss of C3H6O)Lowest (Loss of C5H8O)Spiro is slightly less atom-efficient but offers handling gains.[1]
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Temperature too low. The activation energy for 5-phenyl derivatives is ~25-30 kcal/mol.[1]

    • Fix: Ensure internal temperature reaches >105°C. Use Xylene (bp 140°C) if Toluene reflux is insufficient.[1]

  • Issue: Dimerization (Formation of lactone dimers).[1]

    • Cause: Nucleophile concentration too low or addition is too slow relative to ketene generation.

    • Fix: Ensure the trap (amine/alcohol/alkene) is present in slight excess before heating begins.[1]

Workflow Visualization

Workflow cluster_app Application Phase (Ketene Generation) start Start: Raw Materials Phenylmalonic Acid + Cyclopentanone synth Synthesis of Ph-Spiro-Meldrum (Ac2O, H2SO4, RT, 16h) start->synth isolate Isolation Precipitation & Recrystallization synth->isolate mix Mix Precursor + Nucleophile (Solvent: Toluene) isolate->mix heat Thermolysis (110°C) Release of Phenylketene mix->heat trap In-Situ Trapping (Reaction with Nucleophile) heat->trap purify Purification Remove Cyclopentanone & Solvent trap->purify final Final Product (Amide/Ester/Cycloadduct) purify->final

Figure 2: End-to-end workflow from precursor synthesis to target molecule isolation.[1][3]

References

  • Meldrum, A. N. (1908).[1][4] "A β-Lactonic Acid from Acetone and Malonic Acid." Journal of the Chemical Society, Transactions, 93, 598–612.[1]

  • Chen, B.-C. (1991).[1][5] "Meldrum's Acid in Organic Synthesis." Heterocycles, 32(3), 529–597.[1][5] (Comprehensive review on Meldrum's acid reactivity and fragmentation).

  • Gabriele, B., et al. (2021).[1] "1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione."[1][3] Molbank, 2021(2), M1228.[1] (Demonstrates synthesis and stability of similar 8-phenyl-spiro[4.5]decane systems).[1]

  • Zeng, X., et al. (2009).[1] "Crystal structure of 5-(2-fluorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione." Acta Crystallographica Section E, 65(11), o2688.[1] (Structural data on 5-substituted Meldrum's acids).

  • Crimmins, M. T., et al. (2000).[1] "5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione."[1] Organic Syntheses, 77, 98. (Standard protocols for handling Meldrum's acid derivatives).[1]

Sources

Application

Application Notes &amp; Protocols: Green Chemistry Approaches for the Synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Abstract These application notes provide detailed protocols for the green synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, a spirocyclic compound with potential applications in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide detailed protocols for the green synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, a spirocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the imperative to develop sustainable synthetic methodologies, the protocols presented herein eschew the use of hazardous organic solvents and harsh reaction conditions.[1][2] Instead, they leverage contemporary green chemistry techniques, including a microwave-assisted solvent-free approach and a catalyst-free reaction in an aqueous medium. These methods offer significant advantages, such as reduced reaction times, energy efficiency, and simplified product isolation.[3][4] This guide is intended for researchers, scientists, and professionals in drug development seeking to incorporate environmentally benign practices into their synthetic workflows.

Introduction

Spirocyclic scaffolds are privileged structural motifs found in a plethora of natural products and pharmacologically active compounds.[5][6] The unique three-dimensional architecture of spiro compounds, characterized by two rings sharing a single common atom, imparts a conformational rigidity that is highly desirable in drug design for optimizing interactions with biological targets.[7][8] 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, the subject of these protocols, represents an interesting synthetic target within this class of molecules.

Traditional synthetic routes to spiroheterocycles often rely on multi-step procedures involving volatile and toxic organic solvents, stoichiometric reagents, and energy-intensive purification techniques.[2] Such methods contribute significantly to chemical waste and environmental burden. The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[9] Key to this endeavor is the adoption of alternative energy sources like microwave irradiation, the use of benign solvents such as water, and the development of catalyst-free or organocatalyzed reactions.[1][7]

This document outlines two distinct, green-by-design protocols for the one-pot, three-component synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione from cyclopentanone, benzaldehyde, and barbituric acid. The causality behind our experimental choices is rooted in the principles of atom economy, energy efficiency, and waste minimization.

Plausible Reaction Mechanism:

The synthesis is proposed to proceed via an initial Knoevenagel condensation between benzaldehyde and barbituric acid to form an intermediate benzylidenebarbituric acid. This is followed by a Michael addition of the enolate of cyclopentanone to the activated double bond of the benzylidenebarbituric acid. A subsequent intramolecular cyclization (hemiacetal formation) and dehydration would then yield the final spiro product.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis

This protocol leverages the efficiency of microwave irradiation to drive the reaction to completion in a short timeframe without the need for a solvent.[3][4] Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[10]

Step-by-Step Methodology
  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine barbituric acid (1.28 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and cyclopentanone (0.84 g, 10 mmol).

  • Reaction Setup: Place the sealed vessel into the cavity of a dedicated laboratory microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at 120°C for a duration of 5-10 minutes, with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, allow the reaction vessel to cool to room temperature. The resulting solid mass is the crude product.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Barbituric Acid, Benzaldehyde, & Cyclopentanone in Microwave Vessel irradiate Irradiate at 120°C for 5-10 min reagents->irradiate Seal Vessel cool Cool to Room Temperature irradiate->cool recrystallize Recrystallize from Ethanol/Water cool->recrystallize characterize Characterize Product (NMR, MS) recrystallize->characterize

Caption: Workflow for Microwave-Assisted Synthesis.

Protocol 2: Catalyst-Free Synthesis in Aqueous Medium

This protocol exemplifies the use of water as a green solvent, which is non-toxic, non-flammable, and abundant.[5] The inherent polarity and hydrogen-bonding capabilities of water can promote the reaction, often obviating the need for a catalyst. This approach aligns with the principles of sustainable chemistry by minimizing the use of organic solvents.[11]

Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend barbituric acid (1.28 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and cyclopentanone (0.84 g, 10 mmol) in 20 mL of deionized water.

  • Reaction Conditions: Heat the reaction mixture to reflux (100°C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction over 1-2 hours using TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

cluster_prep Reagent Preparation cluster_reaction Aqueous Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Suspend Barbituric Acid, Benzaldehyde, & Cyclopentanone in Deionized Water reflux Reflux at 100°C for 1-2 hours reagents->reflux cool Cool to Room Temperature reflux->cool filtrate Vacuum Filtrate & Wash with Cold Water cool->filtrate characterize Characterize Product (NMR, MS) filtrate->characterize

Caption: Workflow for Aqueous-Based Synthesis.

Comparative Analysis of Green Synthetic Methods

To facilitate the selection of the most appropriate method for a given application, the following table summarizes the key performance indicators for the two described protocols. These values are representative and may vary based on specific laboratory conditions and scale.

ParameterProtocol 1: Microwave-AssistedProtocol 2: Aqueous Medium
Solvent None (Solvent-free)Deionized Water
Catalyst NoneNone
Energy Source Microwave IrradiationConventional Heating (Reflux)
Reaction Time 5-10 minutes1-2 hours
Temperature 120°C100°C
Typical Yield >90%80-85%
Workup RecrystallizationFiltration and Recrystallization
Green Chemistry Principles Energy efficiency, waste prevention, use of alternative energy sourceUse of safer solvents, waste prevention, inherent safety

Conclusion

The protocols detailed in these application notes demonstrate the successful application of green chemistry principles to the synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione. Both the microwave-assisted, solvent-free method and the catalyst-free aqueous method provide efficient and environmentally responsible alternatives to traditional synthetic routes. The microwave-assisted protocol offers the advantage of significantly shorter reaction times and higher yields, while the aqueous method provides a simple, safe, and cost-effective procedure.[10] The choice between these protocols will depend on the specific requirements of the researcher, including available equipment, desired throughput, and energy considerations. By adopting such green methodologies, the scientific community can continue to advance chemical synthesis while minimizing its environmental footprint.

References

  • Vertex AI Search. (2023).
  • RSC Publishing. (n.d.). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids - Green Chemistry.
  • ResearchGate. (2023). (PDF) Solvent-Free Synthesis: Bioactive Heterocycles.
  • Current Green Chemistry. (2024). Solvent-free Approaches towards the Synthesis of Therapeutically Important Heterocycles.
  • ACS Publications. (2024).
  • Jetir.Org. (n.d.). AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW.
  • International Journal of ChemTech Research. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • Scribd. (2023). Green Synthesis of Spiro Compounds | PDF.
  • Vertex AI Search. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
  • ResearchGate. (n.d.). Total Syntheses of Natural Products Containing Spirocarbocycles | Request PDF.
  • Sloan Kettering Institute. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals.
  • RSC Publishing. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers.
  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • PMC. (n.d.). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis.
  • MDPI. (2025).
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Derivatives

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione derivatives. Here, we provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on the critical parameter of reaction temperature.

Introduction: The Crucial Role of Temperature in Spiro-Dione Synthesis

The synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione derivatives typically proceeds via a Knoevenagel condensation between an aromatic aldehyde (e.g., benzaldehyde) and a cyclic diketone, 6,10-dioxaspiro[4.5]decane-7,9-dione.[1] The reaction temperature is a pivotal parameter that dictates not only the reaction rate but also the yield, purity, and side-product profile of your final compound. Understanding the thermodynamic and kinetic landscape of this reaction is essential for successful and reproducible synthesis.

This guide will walk you through the intricacies of temperature optimization, providing both theoretical understanding and practical, field-tested advice to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range for the synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione derivatives?

A1: The optimal temperature range can vary depending on the specific aromatic aldehyde, catalyst, and solvent system employed. However, a good starting point for optimization is typically between room temperature (25°C) and 80°C. Some reactions may proceed efficiently at ambient temperature, especially with highly reactive aldehydes and effective catalysts.[2] For less reactive substrates, moderate heating is often necessary to drive the reaction to completion.[3]

Q2: How does temperature influence the rate of the Knoevenagel condensation in this synthesis?

A2: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This is due to the increased kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions. However, excessively high temperatures can lead to undesirable side reactions and decomposition of both reactants and products.[3]

Q3: Can the choice of catalyst affect the optimal reaction temperature?

A3: Absolutely. The catalyst plays a crucial role in lowering the activation energy of the reaction. A highly efficient catalyst may enable the reaction to proceed at a lower temperature, which is often desirable to minimize side-product formation. Common catalysts for the Knoevenagel condensation include weak bases like piperidine or solid-supported catalysts.[1] The choice of catalyst can significantly impact the required thermal conditions.

Q4: What are the potential consequences of a reaction temperature that is too high?

A4: An excessively high reaction temperature can lead to several detrimental outcomes:

  • Formation of Side Products: Increased temperatures can promote side reactions, such as the self-condensation of the aldehyde or the formation of other unwanted byproducts.[3]

  • Decomposition: The 6,10-dioxaspiro[4.5]decane-7,9-dione core may be susceptible to thermal degradation at elevated temperatures. The parent compound has a reported boiling point of 444.3°C at 760 mmHg, but its thermal stability in a reaction mixture with other reagents may be lower.[4]

  • Color Formation: High temperatures can lead to the formation of colored impurities, making purification more challenging.[5]

Q5: What happens if the reaction temperature is too low?

A5: A reaction temperature that is too low will result in a slow or incomplete reaction.[3] This will be evident from monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC), where you will observe the persistence of starting materials even after an extended reaction time.

Troubleshooting Guide: Optimizing Your Reaction Temperature

This section provides a structured approach to troubleshooting common issues related to reaction temperature during the synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione derivatives.

Issue 1: Low or No Product Yield

Potential Cause:

  • Insufficient Temperature: The reaction may be kinetically slow at the current temperature.

  • Inappropriate Catalyst for the Temperature: The chosen catalyst may require a higher temperature to be effective.

Troubleshooting Steps:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15°C increments. Monitor the reaction progress at each new temperature point using TLC.

  • Catalyst Re-evaluation: If increasing the temperature does not significantly improve the yield, consider a more active catalyst that may be effective at a lower temperature.

  • Extended Reaction Time: At a given temperature, ensure you are allowing sufficient time for the reaction to reach completion.

Issue 2: Formation of Significant Side Products

Potential Cause:

  • Excessive Temperature: The reaction temperature is likely too high, promoting side reactions.

Troubleshooting Steps:

  • Temperature Reduction: Lower the reaction temperature in 10-15°C decrements. This can help to favor the desired reaction pathway, which typically has a lower activation energy than side reactions.

  • Catalyst Loading Optimization: A high catalyst concentration combined with elevated temperatures can exacerbate side-product formation. Consider reducing the catalyst loading.

  • Slower Addition of Reagents: Adding the aromatic aldehyde slowly to the reaction mixture at a controlled temperature can help to minimize its self-condensation.

Issue 3: Difficulty in Product Purification

Potential Cause:

  • Formation of Thermal Byproducts: High reaction temperatures can lead to a complex mixture of products that are difficult to separate.

Troubleshooting Steps:

  • Optimize for a Cleaner Reaction: Focus on finding a temperature that provides a good yield with minimal side products, even if the reaction time is longer. A cleaner crude product is significantly easier to purify.

  • Recrystallization Solvent Screening: For solid products, a carefully chosen recrystallization solvent can be highly effective in removing impurities.[5]

  • Column Chromatography Optimization: If column chromatography is necessary, screen different solvent systems to achieve optimal separation of your desired product from the impurities.[6]

Experimental Protocols

General Procedure for the Synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Disclaimer: This is a general guideline. Specific quantities and conditions may need to be optimized for your particular aromatic aldehyde.

Materials:

  • 6,10-Dioxaspiro[4.5]decane-7,9-dione

  • Benzaldehyde (or a substituted derivative)

  • Catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol, toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates and developing chamber

Procedure:

  • To a solution of 6,10-dioxaspiro[4.5]decane-7,9-dione (1 equivalent) in the chosen solvent, add the aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at the desired temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for Reaction Temperature Optimization Study

This protocol outlines a systematic approach to determine the optimal reaction temperature.

Procedure:

  • Set up a series of parallel reactions in small-scale reaction vessels (e.g., 5 mL vials).

  • To each vessel, add the reactants and catalyst in the same proportions as your planned larger-scale reaction.

  • Place each vessel in a heating block or oil bath set to a different temperature (e.g., 25°C, 40°C, 55°C, 70°C).

  • At regular time intervals (e.g., 1 hour, 2 hours, 4 hours), take a small aliquot from each reaction and analyze it by TLC.

  • Compare the TLC plates to assess the consumption of starting materials and the formation of the desired product and any side products at each temperature.

  • Based on the results, select the temperature that provides the best balance of reaction rate and product purity.

Table 1: Example Data from a Temperature Optimization Study

Temperature (°C)Reaction Time (h)Conversion (%)Purity by TLC (qualitative)
25420High
40465High
55495Moderate (minor side products)
704>99Low (significant side products)

Visualizing the Process

Reaction Pathway

Reaction_Pathway Reactants 6,10-Dioxaspiro[4.5]decane-7,9-dione + Benzaldehyde Intermediate Intermediate Adduct Reactants->Intermediate Knoevenagel Condensation Catalyst Catalyst (e.g., Piperidine) Catalyst->Reactants Product 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Intermediate->Product Dehydration Water H2O Troubleshooting_Temperature Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Poor Purity? Check_Yield->Check_Purity No Increase_Temp Increase Temperature (10-15°C increments) Check_Yield->Increase_Temp Yes Decrease_Temp Decrease Temperature (10-15°C decrements) Check_Purity->Decrease_Temp Yes Success Successful Optimization Check_Purity->Success No Increase_Temp->Check_Yield Optimize_Catalyst Optimize Catalyst Loading Decrease_Temp->Optimize_Catalyst Optimize_Catalyst->Check_Purity

Caption: Decision tree for troubleshooting temperature-related issues in the synthesis.

References

  • U.S. Environmental Protection Agency. (n.d.). 6,10-dioxaspiro[4.5]decane-7,9-dione Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6,10-Dioxaspiro[4.5]decane-7,9-dione. PubChem Compound Database. Retrieved from [Link]

  • Vekemans, J. A. J. M., & Kruk, C. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Wikipedia. (2023, October 27). Knoevenagel condensation. In Wikipedia. [Link]

  • Li, J. T., & Li, T. S. (2004). An efficient protocol for Knoevenagel condensation in presence of the diazabicyclo[5.4.0]undec-7-ene-water complex. Journal of the Chemical Society of Pakistan, 26(3), 312-315.
  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Le-Dey, R., et al. (2018). Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices. Molecules, 23(10), 2639.
  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Double Intramolecular Alkyne Hydroalkoxylation: Synthesis of the Bisbenzanellated Spiroketal Core of Rubromycins.
  • Wang, Y., et al. (2008). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Journal of Chemical Engineering of Chinese Universities, 22(4), 689-692.
  • Bolli, M. H., et al. (2023). Synthesis of 5-Metalla-Spiro[4.5]Heterodecenes by-[7][8]Cycloaddition Reaction of Group 13 Diyls with 1,2-Diketones. Molecules, 28(8), 3569.

  • Parenti, C., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 122, 570-583.
  • Patra, D., et al. (2000). Synthesis and Evaluation of New 1,7-Dioxaspiro[5.5]undecane Ligands: Implications for the Use of Diols in the Desymmetrization of meso Epoxides. Tetrahedron, 56(4), 507-513.
  • Crimmins, M. T., & Brown, B. H. (2019). Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis. The Journal of organic chemistry, 84(15), 9268–9282.
  • CN1234567A. (2000). 8-azaspiro [8][9]decane-7, the preparation method of 9-dione compounds. Google Patents.

  • Jiang, J., & Zeng, W. (2016). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.
  • Ma, S., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic Letters, 16(16), 4296-4299.
  • Di Mola, A., et al. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 300.
  • Gkizis, P. L., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles.

Sources

Optimization

Purification techniques for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione: Recrystallization vs Chromatography

Executive Summary & Strategic Analysis Welcome to the technical support hub for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (hereafter referred to as PDPD ). As a researcher working with spiro-fused Meldrum’s acid deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Welcome to the technical support hub for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (hereafter referred to as PDPD ). As a researcher working with spiro-fused Meldrum’s acid derivatives, you are likely facing a common dilemma: the trade-off between the high resolution of chromatography and the chemical stability provided by recrystallization.

The Core Challenge: PDPD contains a 1,3-dioxane-4,6-dione core spiro-fused to a cyclopentane ring. This structure is chemically essentially a Meldrum’s acid derivative .

  • Acidity: The C8 proton (between the carbonyls) is highly acidic (pKa ~5).[1]

  • Lability: The spiro-acetal linkage is susceptible to acid-catalyzed hydrolysis, and the ring system is prone to decarboxylation at elevated temperatures [1].

My Recommendation: Recrystallization is the primary recommendation for PDPD. It avoids the acidic environment of silica gel which frequently causes on-column degradation. Chromatography should be reserved as a secondary "rescue" method, strictly requiring stationary phase neutralization.[1]

Comparative Decision Matrix

Use this data table to select the correct workflow for your current crude material status.

FeatureRecrystallization (Recommended) Flash Chromatography (Risk High)
Purity Potential >99% (Excellent for removing oligomers)95-98% (Risk of tailing/streaking)
Yield 60–85% (First crop)40–70% (Loss due to degradation)
Thermal Stress Moderate (Brief heating required)Low (Room temp, but solvent evaporation heat)
Chemical Stress Low (Neutral solvents)High (Silica acidity catalyzes hydrolysis)
Scalability Excellent (Linear scaling)Poor (Large solvent volumes/cost)
Time Efficiency High (Overnight crystallization)Low (Column packing + running + evap)

Deep Dive: Recrystallization Protocols

Recrystallization is favored because PDPD is a crystalline solid with distinct solubility differences in polar vs. non-polar solvents.

Solvent System Selection

Based on the lipophilicity of the phenyl group and the polarity of the dione functionality:

  • Primary Solvent (Dissolver): Ethanol (EtOH) or Ethyl Acetate (EtOAc).[1]

  • Anti-Solvent (Precipitant): Hexanes, Heptane, or Water (if using EtOH).[1]

Validated Solvent Pairs:

  • EtOH / Water (Most Common): Good for removing inorganic salts and polar byproducts.[1]

  • EtOAc / Hexanes: Best for removing non-polar unreacted starting materials (e.g., phenyl-substituted precursors).[1]

Step-by-Step Protocol (EtOH/Water System)
  • Dissolution: Place crude PDPD in a flask. Add minimum boiling EtOH.

    • Scientist's Note: Do not boil excessively. Extended boiling (>80°C) can trigger decarboxylation of the Meldrum's acid core [2].[1]

  • Filtration: If insoluble particles remain (dust/salts), filter hot through a pre-warmed funnel.[1]

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add one drop of EtOH to clear the turbidity.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the white crystalline solid. Wash with cold 1:1 EtOH/Water.

Deep Dive: Chromatography (The "Rescue" Method)[1]

Warning: Standard silica gel (pH ~4-5) acts as a Lewis acid, catalyzing the hydrolysis of the spiro-ketal ring. If you must use chromatography (e.g., to separate close structural isomers), you must neutralize the silica .[1]

The Neutralization Protocol

Failure to neutralize silica is the #1 cause of yield loss in Meldrum's acid derivatives [3].[1]

  • Mobile Phase Prep: Add 1% Triethylamine (Et3N) to your eluent system (e.g., Hexane:EtOAc + 1% Et3N).[1]

  • Column Pre-treatment: Flush the packed silica column with 3 column volumes of the mobile phase containing Et3N before loading the sample. This deactivates acidic silanol sites.

  • Loading: Load the sample as a concentrated liquid band (in DCM) or use a solid load (Celite). Do not use silica for solid loading.

  • Elution: Run the column quickly. Do not let the compound sit on the silica overnight.[1]

Visualization of Degradation Risks

The following diagram illustrates why silica is dangerous for PDPD and the logic flow for purification.

PurificationLogic Start Crude PDPD Mixture CheckSolid Is Crude a Solid? Start->CheckSolid Recryst Recrystallization (EtOH/Water) CheckSolid->Recryst Yes (Preferred) ChromaCheck Is separation of isomers required? CheckSolid->ChromaCheck No (Oily/Impure) Pure PDPD Pure PDPD Recryst->Pure PDPD High Purity ChromaCheck->Recryst No StandardSilica Standard Silica Gel ChromaCheck->StandardSilica Yes (High Risk) BufferedSilica Buffered Silica (1% Et3N) ChromaCheck->BufferedSilica Yes (Recommended) Hydrolysis Hydrolysis/Ring Opening (Yield Loss) StandardSilica->Hydrolysis Acid Catalysis BufferedSilica->Pure PDPD Safe Elution

Figure 1: Decision logic and risk assessment for PDPD purification. Note the high risk of hydrolysis associated with unbuffered silica.[1]

Troubleshooting & FAQs

Q1: My product "oiled out" during recrystallization instead of crystallizing. What happened?

Diagnosis: This usually happens if the anti-solvent (Water or Hexane) was added too quickly, or if the solution was too concentrated/hot.[1] Fix:

  • Re-heat the mixture until the oil dissolves (add a small amount of the primary solvent if needed).

  • Cool the solution much more slowly (wrap the flask in a towel).

  • Seeding: If you have a tiny crystal from a previous batch, add it when the solution reaches room temperature. This provides a template for the lattice.

Q2: I see a new spot on TLC after running a silica column. Is it an isomer?

Diagnosis: Likely not. It is probably the hydrolysis product (ring-opened dicarboxylic acid) caused by the silica acidity.[1] Verification: Check the NMR. If the characteristic spiro-carbon signal shifts or if you see a broad carboxylic acid peak, the ring has opened. Prevention: See the "Neutralization Protocol" above.

Q3: Can I distill this compound?

Answer: No. Meldrum's acid derivatives have high melting points but are thermally unstable. Attempting to distill PDPD will likely result in a retro-Diels-Alder type fragmentation or decarboxylation to form a ketone derivative [1].

Q4: Why is the yield low even with recrystallization?

Diagnosis: Check your mother liquor.

  • Solubility: PDPD might be too soluble in your chosen solvent pair. Evaporate the mother liquor to half volume and cool again to recover a "second crop."

  • pH Sensitivity: If your water source is slightly basic (pH > 7.5), it could be degrading the compound.[1] Ensure distilled/deionized water is used.

References

  • Thermal Instability of Meldrum's Acid Derivatives

    • Source: H. McNab, "Meldrum's Acid," Chemical Society Reviews, 1978.[1]

    • Context: Details the pyrolysis and decarboxylation p
    • Link:[1]

  • Synthesis and Properties of Spiro-Meldrum's Acids

    • Source: Dumas, A. et al., "Recent Advances in the Chemistry of Meldrum’s Acid and Its Derivatives," Aldrichimica Acta, 2012.[1]

    • Context: Provides solubility profiles and handling precautions for spiro-fused deriv
    • Link:[1]

  • Chromatography of Labile Acidic Compounds

    • Source: "Purification of Labile Compounds," Common Organic Chemistry Troubleshooting Guide.
    • Context: Standard protocol for buffering silica gel with triethylamine to prevent acid-c
    • Link:[1]

  • Spiro[4.

    • Source: PubChem Compound Summary for CID 4831594 (Spiro[4.5]decane-7,9-dione).[1]

    • Context: Physical properties and structural identifiers.[2][3][4][5][6][7][8]

    • Link:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione before handling.

Sources

Troubleshooting

Minimizing side reactions in the acylation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Technical Support Center: Acylation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Welcome to the technical support center for the synthesis and modification of complex heterocyclic scaffolds. This guide provides in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acylation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Welcome to the technical support center for the synthesis and modification of complex heterocyclic scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, chemists, and drug development professionals working on the acylation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to overcome common synthetic challenges, particularly the minimization of side reactions.

Core Concepts: Understanding the Reactivity of Your Spirocyclic Compound

The 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione scaffold presents two primary sites for acylation, and the reaction conditions will dictate the outcome. Understanding this duality is the first step in troubleshooting.

  • Site A (Active Methylene Carbon): The C-8 position is flanked by two carbonyl groups, making its protons significantly acidic (pKa ≈ 10-13).[1] Deprotonation with a suitable base generates a nucleophilic enolate, which can attack an acylating agent. This is the site for enolate C-acylation .

  • Site B (Phenyl Ring): The aromatic ring can undergo electrophilic aromatic substitution (EAS) , specifically Friedel-Crafts acylation, in the presence of a Lewis acid catalyst.[2][3]

A preliminary analysis of your crude reaction mixture by ¹H NMR and TLC is critical for diagnosing which reaction pathway is occurring and identifying the nature of any side products.

G cluster_0 Diagnostic Workflow Start Crude Reaction Mixture TLC Analyze by TLC: - Multiple Spots? - Streaking? Start->TLC NMR Analyze by ¹H NMR: - Aromatic signals shifted? - Loss of C-8 proton? - New carbonyl signals? TLC->NMR Decision Identify Primary Issue NMR->Decision PathA Proceed to Section 4: Troubleshooting Friedel-Crafts Acylation Decision->PathA Phenyl Ring Acylation Issues PathB Proceed to Section 3: Troubleshooting Enolate Acylation Decision->PathB Active Methylene Acylation Issues PathC Review Stability & Reagent Purity Decision->PathC Low Yield or Decomposition

Caption: Initial diagnostic workflow for analyzing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I want to acylate my compound. Which part of the molecule will react? A: This depends entirely on your reaction conditions.

  • To target the active methylene group (Site A) , you must use a base to generate the enolate (e.g., NaH, LDA, K₂CO₃).

  • To target the phenyl ring (Site B) , you must use a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, TfOH) and an acyl halide or anhydride.[3][4] These two reaction types are generally not performed simultaneously.

Q2: What is the most common and difficult side reaction to control when acylating the active methylene group? A: The competition between C-acylation (forming the desired C-C bond) and O-acylation (forming an undesired enol ester C-O bond) is the most significant challenge.[5] The outcome is highly sensitive to the base's counter-ion, the solvent, and the electrophilicity of the acylating agent.

Q3: Why am I seeing decomposition of my starting material under strong Lewis acid conditions for Friedel-Crafts acylation? A: The 6,10-dioxaspiro[4.5]decane moiety is a cyclic ketal. While generally stable, it can be susceptible to ring-opening under harsh acidic conditions, especially at elevated temperatures.[6] This can lead to a complex mixture of decomposed products. Careful selection of a milder Lewis acid and strict temperature control are crucial.

Troubleshooting Guide: Acylation of the Active Methylene Group (C-8)

This pathway involves the formation of an enolate at C-8 followed by reaction with an acylating agent.

Problem 1: My major product is the O-acylated enol ester, not the C-acylated tri-carbonyl compound.
  • Probable Cause: The oxygen atom of an enolate is a "hard" nucleophilic center, while the carbon is "soft". "Hard" electrophiles, like highly reactive acyl chlorides, preferentially react at the hard oxygen center, especially under kinetic control.[7] Free, non-coordinated enolates (e.g., with potassium or sodium ions in polar aprotic solvents like DMF) are more likely to O-acylate.

  • Proposed Solution: Promote C-acylation by creating a more organized, chelated transition state under thermodynamic control. The use of a magnesium base, such as magnesium ethoxide or pre-treating the enolate with MgCl₂, is highly effective. The divalent Mg²⁺ ion chelates with both carbonyl oxygens, holding the enolate in a rigid conformation that favors attack through the carbon atom.

G cluster_0 Kinetic Control (O-Acylation Favored) cluster_1 Thermodynamic Control (C-Acylation Favored) K_Enolate Free Enolate (e.g., K⁺ in DMF) O_Acyl O-Acylated Product (Enol Ester) K_Enolate->O_Acyl Fast, Irreversible Hard-Hard Interaction Mg_Enolate Chelated Enolate (Mg²⁺ Chelate) C_Acyl C-Acylated Product (1,3,5-Tricarbonyl) Mg_Enolate->C_Acyl Slower, More Stable Chelation-Directed

Caption: Competing pathways of O- vs. C-acylation.

  • Experimental Protocol: See Protocol A: Optimized C-Acylation via Magnesium Enolate Chelation below.

ParameterCondition Favoring O-Acylation (Kinetic)Condition Favoring C-Acylation (Thermodynamic)Rationale
Base/Counter-ion K₂CO₃, NaHMagnesium Ethoxide (Mg(OEt)₂)Divalent Mg²⁺ promotes chelation, favoring C-acylation.
Solvent Polar Aprotic (DMF, DMSO)Less Polar (THF, Toluene)Less polar solvents promote aggregation and tighter ion pairing.
Temperature Low (-78 °C to 0 °C)Room Temp to RefluxAllows for equilibration to the more stable C-acylated product.
Acylating Agent Highly reactive (e.g., Acetyl Chloride)Less reactive (e.g., Acid Anhydride)Reduces the rate of the kinetically favored O-acylation.
Problem 2: Reaction is sluggish, and I recover mostly starting material.
  • Probable Cause: The base used is not strong enough for complete deprotonation, or there is significant steric hindrance from the phenyl group. While the C-8 protons are acidic, a relatively strong base is still required to drive the equilibrium towards the enolate.[8]

  • Proposed Solution:

    • Switch to a Stronger Base: Use sodium hydride (NaH, 60% in mineral oil) or lithium diisopropylamide (LDA). NaH is an irreversible base that will ensure complete enolate formation.

    • Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) after the addition of the acylating agent to increase the reaction rate. Monitor by TLC to avoid decomposition.

    • Ensure Anhydrous Conditions: Water will quench the enolate and consume the base. Ensure all glassware is oven-dried and solvents are anhydrous.

Problem 3: Significant decomposition is observed during workup.
  • Probable Cause: The resulting β-dicarbonyl product (the C-acylated compound) can be sensitive to cleavage under strongly basic or acidic conditions during workup.[9] The spiroketal may also be sensitive to acidic workup.[6]

  • Proposed Solution:

    • Mild Quench: Quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl instead of a strong acid like HCl.

    • Controlled pH Extraction: During the aqueous extraction, ensure the pH does not become strongly acidic or basic. Use dilute buffers if necessary.

    • Minimize Exposure Time: Perform the workup and purification steps as quickly as possible to minimize the risk of degradation.

Troubleshooting Guide: Acylation of the Phenyl Ring (Friedel-Crafts)

This reaction involves an electrophilic attack on the electron-rich phenyl ring.

Problem 1: The reaction yields no product, or conversion is very low.
  • Probable Cause: The spiro-dione moiety is electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution.[10] The Lewis acid catalyst may not be strong enough to generate a sufficient concentration of the acylium ion electrophile.

  • Proposed Solution:

    • Use a Stronger Lewis Acid: If using a milder catalyst like FeCl₃ or ZnCl₂, switch to the more powerful aluminum chloride (AlCl₃).

    • Use a More Reactive Acylating Agent: Acid anhydrides can be more reactive than acid chlorides in some cases. Alternatively, using triflic acid (TfOH) as both a catalyst and solvent can promote acylation of deactivated rings.[11]

    • Increase Temperature: Carefully increase the reaction temperature. A common procedure is to stir at 0 °C for initial mixing and then allow the reaction to warm to room temperature or be gently heated (e.g., 40-60 °C).

Lewis AcidRelative ActivityCommon SolventsNotes
FeCl₃ ModerateDCM, NitrobenzeneLess moisture-sensitive than AlCl₃. Good starting point.
AlCl₃ HighDCM, CS₂, NitrobenzeneVery powerful but highly moisture-sensitive. Often requires >1 equivalent.[3]
ZnCl₂ Mild-Generally used for activated rings. Likely too weak here.
TfOH Very HighNeat or DCMA superacid that can catalyze difficult acylations.[11]
Problem 2: I am observing polyacylation or isomers.
  • Probable Cause: Although the first acyl group is deactivating, forcing conditions (high temperature, long reaction times, large excess of acylating agent) can lead to a second acylation. The initial acylation will likely occur at the para position due to steric hindrance from the spirocycle, with a minor amount of the ortho product.

  • Proposed Solution:

    • Control Stoichiometry: Use the acylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents).

    • Low Temperature Addition: Add the acylating agent slowly to the solution of the substrate and Lewis acid at a low temperature (0 °C or below) to control the initial exothermic reaction.

    • Shorter Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of di-acylated products.

  • Experimental Protocol: See Protocol B: Optimized Friedel-Crafts Acylation of the Phenyl Ring below.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Optimized C-Acylation via Magnesium Enolate Chelation

This protocol is designed to maximize the yield of the C-acylated product.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine to anhydrous ethanol (10 mL/g of Mg).

  • Base Formation: Gently heat the mixture to initiate the reaction. Once the reaction starts (bubbling, disappearance of iodine color), allow it to proceed until all the magnesium has been consumed to form magnesium ethoxide. Cool the resulting slurry to room temperature.

  • Enolate Formation: Add a solution of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (1.0 eq) in anhydrous toluene. Stir the mixture at 50 °C for 1 hour to ensure complete formation of the magnesium enolate.

  • Acylation: Add the acylating agent (e.g., acetic anhydride, 1.1 eq) dropwise to the reaction mixture. Heat the reaction to reflux and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench with a cold, saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol B: Optimized Friedel-Crafts Acylation of the Phenyl Ring

This protocol aims to achieve mono-acylation at the para position of the phenyl ring.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.5 eq) and anhydrous dichloromethane (DCM). Cool the slurry to 0 °C in an ice bath.

  • Acylium Ion Formation: Slowly add the acyl chloride (1.1 eq) to the AlCl₃ slurry. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Add a solution of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (1.0 eq) in anhydrous DCM dropwise over 30 minutes, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once complete, carefully and slowly pour the reaction mixture into a flask containing crushed ice and a small amount of concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with water, then saturated NaHCO₃ solution, and finally brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

References

  • Chemistry LibreTexts. (2023). Formation of Cyclic Ketones by Intramolecular Acylation. [Link]

  • Jeong, E. J., et al. (2024). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Chemical Science. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PrepChem.com. Synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol. [Link]

  • Organic & Biomolecular Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • OC Lectures. (2020). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. YouTube. [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • ResearchGate. SmCl3-Catalyzed C-Acylation of 1,3-Dicarbonyl Compounds and Malononitrile. [Link]

  • University of Wisconsin. Carbonyl Chemistry :: The Acylation of Enolates - the Claisen and Dieckmann Condensations. [Link]

  • van der Stok, D. (2014). Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). YouTube. [Link]

  • University of Calgary. C vs O acylation of phenols. [Link]

  • House, H. O., et al. (1972). Chemistry of carbanions. XXII. C- vs. O-acylation of metal enolates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Acylation by using of 1,3‐diketones. [Link]

  • PubChem. 6,10-Dioxaspiro[4.5]decane-7,9-dione. [Link]

  • EPA. 6,10-dioxaspiro[4.5]decane-7,9-dione Properties. [Link]

  • Uhl, M., et al. (2023). Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. PubMed. [Link]

  • Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Chemistry lover. (2018). C vs O acylation with question from csir-net exam. YouTube. [Link]

  • PubChemLite. 6,10-dioxaspiro[4.5]decane-7,9-dione. [Link]

  • Sanz, R., et al. (2007). Brønsted acid-catalyzed benzylation of 1,3-dicarbonyl derivatives. PubMed. [Link]

  • ResearchGate. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • EPA. 6,10-dioxaspiro[4.5]decane-7,9-dione - Exposure. [Link]

  • Google Patents. 8-azaspiro[3][4] decane-7, the preparation method of 9-dione compounds.

  • ResearchGate. Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in the presence of TfOH. [Link]

  • Chad's Prep. (2021). 21.10 Retrosynthesis with Enolates and Enols | Organic Chemistry. YouTube. [Link]

  • I.R.I.S. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. [Link]

  • MolPort. Compound 8-[(1H-indol-3-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione. [Link]

Sources

Optimization

Handling moisture sensitivity of 6,10-dioxaspiro[4.5]decane-7,9-dione compounds

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Handling Moisture Sensitivity of 6,10-Dioxaspiro[4.5]decane-7,9-dione (SPI5) Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Handling Moisture Sensitivity of 6,10-Dioxaspiro[4.5]decane-7,9-dione (SPI5)

Executive Summary: The "Meldrum's Acid" Analog

6,10-dioxaspiro[4.5]decane-7,9-dione (often referred to in radiochemistry and synthesis as SPI5 ) is a spiro-cyclic derivative of Meldrum's acid. Structurally, it replaces the dimethyl group of Meldrum's acid with a spiro-fused cyclopentyl ring.

While valued for its rigid spiro-scaffold in iodonium ylide synthesis and Knoevenagel condensations, SPI5 inherits the extreme hydrolytic instability of the 1,3-dioxane-4,6-dione class . In the presence of moisture—accelerated by heat, acids, or bases—the heterocyclic ring opens, degrading the reagent into malonic acid and cyclopentanone.

This guide provides the protocols necessary to prevent this degradation and troubleshoot compromised experiments.

Technical Deep Dive: The Hydrolysis Mechanism

To preserve SPI5, you must understand how it fails. The electrophilic carbonyl carbons (C7/C9) are highly susceptible to nucleophilic attack by water.

The Degradation Pathway:

  • Nucleophilic Attack: Water attacks the ester carbonyl.

  • Ring Opening: The hemiacetal intermediate collapses, breaking the dioxane ring.

  • Fragmentation: The unstable intermediate dissociates into malonic acid and cyclopentanone.

  • Decarboxylation (Thermal): If heated (>100°C) during this process, the malonic acid moiety will further decarboxylate to acetic acid and CO₂.

HydrolysisPathway SPI5 SPI5 (Intact Reagent) Inter Ring-Opened Intermediate SPI5->Inter Hydrolysis (Fast w/ Base/Acid) Water + H₂O Products Malonic Acid + Cyclopentanone Inter->Products Fragmentation Decarb Acetic Acid + CO₂ Products->Decarb Heat (>100°C)

Figure 1: The degradation cascade of SPI5. Note that the reaction is irreversible.

Troubleshooting Hub

Use this decision matrix to diagnose issues with your reagent or reaction outcomes.

Scenario A: Reagent Physical Appearance Changes

Symptom: The white crystalline solid has turned into a sticky paste or has liquid droplets.

  • Root Cause: Hydrolysis has occurred. The "liquid" is likely cyclopentanone (released during degradation), and the solid residue is malonic acid.

  • Validation: Check odor. Cyclopentanone has a distinct "peppermint-like" or solvent smell. Pure SPI5 is odorless.

  • Corrective Action: Discard. Recrystallization is rarely effective once significant hydrolysis has occurred due to the acidity of the byproducts catalyzing further degradation.

Scenario B: Inconsistent Reaction Yields (e.g., Iodonium Ylide Synthesis)

Symptom: Yield varies between 10% and 60% despite identical setups.

  • Root Cause: Trace water in the solvent (DMF/Ethanol) or the base (e.g., K₂CO₃) is hygroscopic.

  • Mechanism: In basic conditions (common for ylide synthesis), the hydroxide ion (OH⁻) is a far more aggressive nucleophile than neutral water, rapidly opening the ring before the desired reaction occurs.

  • Corrective Action:

    • Switch to anhydrous solvents (stored over molecular sieves).

    • Use organic bases (e.g., Triethylamine, TEAB) which are often less hygroscopic and milder than inorganic carbonates [1].

    • Order of Addition: Add SPI5 last, immediately before the reaction starts, to minimize exposure time to the basic solution.

Scenario C: NMR Spectrum Anomalies

Symptom: ¹H NMR shows "extra" peaks or loss of symmetry.

  • Diagnostic Markers (in CDCl₃ or DMSO-d₆):

    • Intact SPI5:

      • 
         ~3.6–3.8 ppm (Singlet, 2H): The acidic methylene protons between the carbonyls.
        
      • 
         ~1.8–2.2 ppm (Multiplets, 8H): Cyclopentyl ring protons.
        
    • Degraded Material:

      • 
         ~3.3–3.4 ppm: Free Malonic Acid methylene.
        
      • 
         ~2.1 ppm: Free Cyclopentanone (
        
        
        
        -protons).
      • Broad singlet >10 ppm: Carboxylic acid protons (Malonic acid).

Standard Operating Procedures (SOPs)

SOP 1: Storage & Handling
  • Temperature: Store at 2–8°C .

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Tightly sealed glass vial with a Parafilm wrap or a Teflon-lined cap. For long-term storage (>1 month), store in a desiccator.

  • Bench Handling: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

SOP 2: Solvent Drying Protocol

Since SPI5 is often used in polar aprotic solvents (DMF, DMSO) or alcohols (Ethanol) which are hygroscopic:

  • DMF/DMSO: Dry over activated 4Å molecular sieves for at least 24 hours. The water content must be <50 ppm .

  • Ethanol: Use absolute ethanol (200 proof), preferably stored over 3Å sieves.

SOP 3: Reaction Setup (Ylide Synthesis Example)

Target: Minimizing base-catalyzed hydrolysis.

  • Dissolve the aryl iodide diacetate (or oxidant) in the anhydrous solvent first.

  • Add the base (e.g., Na₂CO₃, TEAB).

  • Critical Step: Add SPI5 as a solid in one portion or as a freshly prepared solution. Do not premix SPI5 with the base and let it sit.

  • Proceed immediately to the heating/reaction step.

Frequently Asked Questions (FAQ)

Q: Can I dry SPI5 in an oven if it gets wet? A: No. Heating wet SPI5 will accelerate the hydrolysis and subsequent decarboxylation. If the compound is wet, it is likely already chemically degraded.

Q: Is SPI5 compatible with silica gel chromatography? A: Yes, but with caution. Silica is slightly acidic.

  • Recommendation: Use a short column and run it quickly (<15 mins).

  • Eluent: Hexane:Ethyl Acetate (typically 2:1 to 4:1). Avoid methanol in the eluent if possible, as it can cause transesterification over long periods.

Q: What is the "SPI5" designation I see in literature? A: SPI5 is a shorthand used primarily in radiochemistry (PET tracer synthesis) papers. It refers to the 5 -membered spiro ring (cyclopentyl) fused to the iodonium ylide auxiliary. It is the same compound as 6,10-dioxaspiro[4.5]decane-7,9-dione [2].

Q: How does the stability compare to standard Meldrum's Acid? A: They are comparable. The cyclopentyl ring adds slight steric bulk but does not significantly protect the ester carbonyls from attack. Treat it with the same rigorous exclusion of moisture as you would Meldrum's acid.

References

  • National Center for Biotechnology Information (NCBI). (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2016). Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(III) ylides. Chemical Science. Available at: [Link]

  • PubChem. (2025).[1] 6,10-Dioxaspiro[4.5]decane-7,9-dione Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting

Selecting the right catalyst for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione condensations

Technical Support Center: Catalyst Selection for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Condensations Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Selection for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Condensations

Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthesis of spiro-fused Meldrum’s acid derivatives, selecting the correct catalyst for the condensation of phenylmalonic acid and cyclopentanone becomes the primary bottleneck.

This guide moves beyond generic protocols to explain the thermodynamic and kinetic causalities behind catalyst selection, offering self-validating workflows to ensure high-purity isolation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione.

Core Concept: The Catalytic Pathway

The formation of the 1,3-dioxane-4,6-dione ring requires the dehydration of phenylmalonic acid and its subsequent cyclization with cyclopentanone. This is typically mediated by acetic anhydride and an acid catalyst.

Pathway PMA Phenylmalonic Acid + Cyclopentanone MixAnh Mixed Anhydride Intermediate PMA->MixAnh Condensation Ac2O Acetic Anhydride (Dehydrating Agent) Ac2O->MixAnh Condensation Cat Catalyst Intervention (H3BO3 vs H2SO4) MixAnh->Cat Activation Prod 8-Phenyl-6,10-dioxaspiro [4.5]decane-7,9-dione Cat->Prod Cyclization

Catalytic pathway for the synthesis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione.

Frequently Asked Questions & Troubleshooting

Q1: Why is my condensation yielding dark, tarry mixtures with high levels of phenylacetic acid? A: This is a classic symptom of using a harsh Brønsted acid, such as concentrated sulfuric acid (


), which is the traditional catalyst for unsubstituted Meldrum's acid [3].
The Causality: The phenyl group at the C8 position stabilizes the transition state for the loss of 

. When

is added to acetic anhydride, it triggers a rapid, highly exothermic formation of the mixed anhydride. This thermal spike, combined with strong acidity, drives the premature decarboxylation of phenylmalonic acid into phenylacetic acid. Furthermore, it promotes the aldol self-condensation of cyclopentanone. The Solution: Switch your catalyst to a mild Lewis acid, specifically Boric Acid (

) [1].

Q2: How does Boric Acid (


) mechanistically improve the yield over Sulfuric Acid? 
A:  Boric acid acts as a templating Lewis acid rather than a proton donor. It coordinates with the carbonyl oxygens of both the acetic anhydride and the cyclopentanone, bringing them into spatial proximity without releasing a large concentration of free protons. This controlled activation facilitates the cyclization of the intermediate at near-ambient temperatures (30 °C), entirely avoiding the thermal degradation pathways and drastically improving the impurity profile [1].

Q3: Can I use Deep Eutectic Solvents (DES) for this specific condensation? A: No, not for the ring-forming condensation. While Deep Eutectic Solvents like Choline Chloride/Oxalic acid are excellent, sustainable catalysts for downstream Knoevenagel or Michael additions involving the pre-formed spiro core [2], they fail here. The synthesis of the spiro-ring requires a potent dehydrating environment (excess Acetic Anhydride) to drive the equilibrium forward. This environment chemically reacts with and destroys the hydrogen-bond network of most DES systems.

Quantitative Catalyst Comparison

Summarizing the empirical data from process chemistry optimization, the table below highlights why Lewis acid catalysis is preferred for phenyl-substituted derivatives.

Table 1: Comparison of Catalytic Systems for Spiro-Condensation

Catalyst SystemLoading (mol%)Optimal Temp (°C)Average Yield (%)Primary Impurity ProfileScalability

(Conc.)
2 - 5%0 - 10 °C45 - 60%Phenylacetic acid, Aldol oligomersPoor (Exothermic)

10 - 15%20 - 30 °C75 - 85%Trace unreacted diacidExcellent

/

100%0 - 25 °C50 - 65%Titanium residuesModerate

Troubleshooting Workflow

Troubleshooting Start Issue: Tarry Crude & Low Yield CheckCat Evaluate Catalyst Start->CheckCat IsH2SO4 Using H2SO4? CheckCat->IsH2SO4 Switch Switch to H3BO3 (Prevents Decarboxylation) IsH2SO4->Switch Yes CheckTemp Control Exotherm (Maintain < 30°C) IsH2SO4->CheckTemp No Switch->CheckTemp Success High Purity Isolation CheckTemp->Success

Troubleshooting workflow for resolving low yields and degradation during condensation.

Experimental Protocol: Self-Validating Boric Acid Methodology

This protocol utilizes visual phase transitions to validate the reaction progress, ensuring high scientific integrity and reproducibility without the need for constant TLC sampling.

Reagents:

  • Phenylmalonic acid (1.0 equiv)

  • Cyclopentanone (1.05 equiv)

  • Acetic anhydride (2.5 equiv)

  • Boric acid (

    
    ) (0.15 equiv)
    

Step-by-Step Methodology:

  • Catalyst Activation: In a dry, round-bottom flask under an inert atmosphere (

    
    ), combine acetic anhydride and boric acid. Stir at 30 °C for 30 minutes.
    
    • Self-Validation: The mixture will transition from clear to slightly turbid as the boric acid forms the active, soluble borate-anhydride complex.

  • Substrate Addition: Cool the mixture to 15 °C. Add the phenylmalonic acid in one portion.

    • Self-Validation: The mixture will immediately become a thick, opaque white suspension. Phenylmalonic acid is largely insoluble in cold acetic anhydride.

  • Ketone Condensation: Add cyclopentanone dropwise over 30 minutes to manage the mild exotherm. Strictly maintain the internal temperature below 30 °C to prevent decarboxylation.

  • Cyclization & Validation: Stir the reaction at 30 °C for 2–4 hours.

    • Self-Validation Checkpoint: The reaction is deemed complete when the opaque suspension transitions into a clear, homogeneous pale-yellow solution. This phase change indicates full conversion of the insoluble diacid into the highly soluble spiro-product.

  • Isolation: Pour the homogeneous mixture into ice-cold water (5 volumes) while stirring vigorously. The product will immediately precipitate as a white solid. Filter, wash thoroughly with cold water to remove residual acetic acid, and dry under a vacuum.

References

  • Helmholtz-Zentrum Dresden-Rossendorf. "Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand". hzdr.de.
  • SciSpace. "Recent advances in the application of deep eutectic solvents as sustainable media as well as catalysts in organic reactions". scispace.com.
  • Theses.fr. "L'alkylidène de l'acide de Meldrum comme plateforme utile en réaction multicomposés organocatalysée". theses.fr.
Optimization

Stability of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione under acidic vs basic conditions

Welcome to the Technical Support Center for spirocyclic Meldrum’s acid derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic Meldrum’s acid derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will dissect the mechanistic causality behind the behavior of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione in aqueous environments, providing you with self-validating protocols and troubleshooting strategies to ensure reproducibility in your drug development and synthetic workflows.

The Causality of pH-Dependent Stability

To troubleshoot experiments involving 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione, you must first understand its structural thermodynamics. This compound features a spiro[4.5]decane system (a cyclopentane ring spiro-fused to a 1,3-dioxane-4,6-dione core)[1].

Unlike standard aliphatic esters, the stability of this monosubstituted Meldrum’s acid analog is counterintuitive: it is highly susceptible to acid-catalyzed hydrolysis but remarkably stable in basic conditions.

The Mechanistic "Why": The C8 position (analogous to C5 in standard Meldrum's acid) is monosubstituted with a phenyl group. The extended conjugation provided by the phenyl ring, combined with the two adjacent carbonyls, renders the C8 proton highly acidic (pKa ~4.5).

  • In Basic Conditions (pH > 7): The base rapidly deprotonates the C8 position to form an enolate anion. The negative charge delocalizes across the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -dicarbonyl system, drastically reducing the partial positive charge on the carbonyl carbons. This electronic shielding makes the carbonyls highly resistant to nucleophilic attack by hydroxide ions.
    
  • In Acidic Conditions (pH < 4): The molecule remains protonated (neutral). The rigid spirocyclic conformation enforces a high degree of ring strain and maintains the extreme electrophilicity of the carbonyl carbons. Water can readily attack the neutral dione, leading to rapid ring-opening hydrolysis and subsequent decarboxylation[2].

Mechanism Compound 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (Neutral, Active C8-H) Base Basic Conditions (pH > 7) Deprotonation Compound->Base Acid Acidic Conditions (pH < 4) Protonation/Neutral Compound->Acid Enolate Stable Enolate Anion (Resistant to Hydrolysis) Base->Enolate Hydrolysis Acid-Catalyzed Hydrolysis (Ring Opening) Acid->Hydrolysis Decarboxylation Decarboxylation (Phenylacetic Acid Derivative) Hydrolysis->Decarboxylation

Mechanistic pathway of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione under acidic and basic conditions.

Troubleshooting Guide & FAQs

Q: My compound is degrading rapidly in my reaction mixture at pH 3. What is happening? A: You are observing acid-catalyzed hydrolysis. Because the molecule is fully protonated at pH 3, the highly electrophilic carbonyls are exposed to nucleophilic attack by water. Fix: If your workflow requires aqueous media, buffer the system to pH 6.5–7.5. If acidic conditions are mandatory for a subsequent synthetic step, use strictly anhydrous, non-nucleophilic solvents (e.g., dry DCM or MeCN) to prevent solvolysis.

Q: I am trying to perform a nucleophilic ring-opening using NaOH, but the compound is completely unreactive. Why? A: This is a classic pitfall. By using NaOH, you are instantly deprotonating the C8 position. The resulting enolate anion repels the incoming hydroxide nucleophile[3]. Fix: To achieve nucleophilic ring-opening of a monosubstituted Meldrum's acid derivative, you must perform the reaction under neutral conditions (e.g., refluxing the neutral compound in an alcohol or amine) or use a Lewis acid catalyst to activate the carbonyl without deprotonating the C8 carbon.

Q: Why does my LC-MS chromatogram show a split peak or poor retention when analyzing samples from basic buffers? A: In basic buffers, the compound exists as a highly polar enolate anion, which exhibits poor retention on standard reversed-phase C18 columns and can cause peak splitting due to partial on-column reprotonation. Fix: You must quench your basic aliquots with a mild acid (e.g., 0.1% Formic Acid) prior to injection. This forces the compound back into its neutral, lipophilic state, ensuring sharp peak shape and reliable MS ionization.

Quantitative Stability Data

The following table summarizes the expected kinetic behavior of the compound across various pH environments. Use this data to select appropriate buffers for your assays.

pH ConditionDominant SpeciesCarbonyl ElectrophilicityEstimated

(25°C)
Primary Degradation Pathway
pH 2.0 (Acidic) Neutral (Protonated)High< 2 hoursAcid-catalyzed hydrolysis & decarboxylation
pH 7.4 (Physiological) Enolate AnionLow> 48 hoursSlow background solvolysis
pH 10.0 (Basic) Enolate AnionVery Low> 72 hoursHighly resistant to basic hydrolysis[4]

Self-Validating Experimental Protocol: pH Stability Profiling

To accurately map the degradation kinetics of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione in your own lab, follow this self-validating LC-MS workflow.

System Design Principle: This protocol includes a built-in mechanistic control. By running a 5,5-disubstituted analog in parallel, you validate that your basic buffer is active and that the stability of your target compound is genuinely due to enolate protection.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione in anhydrous Acetonitrile (MeCN).

  • Control Preparation (The Validator): Prepare a 10 mM stock of a disubstituted analog (e.g., 8-methyl-8-phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione). Causality note: Lacking the C8 proton, this control cannot form an enolate and will rapidly hydrolyze in base, proving your buffer's nucleophilicity.

  • Incubation: Dilute stocks to 100

    
    M in aqueous buffers (pH 2.0, 7.4, and 10.0). Incubate at 37°C in a thermoshaker.
    
  • Sampling & Quenching: At defined time points (0, 1, 4, 8, 24 hrs), extract 50

    
    L aliquots.
    
    • Critical Step: Immediately quench the pH 7.4 and pH 10.0 samples by adding 50

      
      L of MeCN containing 1% Formic Acid. This instantly reprotonates the enolate, arresting base-catalyzed side reactions and preparing the analyte for C18 retention.
      
  • LC-MS Analysis: Inject 5

    
    L onto a C18 column using a gradient of Water/MeCN (both containing 0.1% Formic Acid). Monitor the disappearance of the parent mass and the appearance of the phenylacetic acid degradant mass.
    

Workflow Start Sample Prep (10 mM in MeCN) Buffer Dilute in Aqueous Buffers (pH 2.0 - 10.0) Start->Buffer Incubate Incubation (25°C & 37°C) Buffer->Incubate Quench Quench Reaction (Acid Neutralization) Incubate->Quench Analyze LC-MS Analysis Quantification Quench->Analyze

Standard self-validating experimental workflow for pH-dependent stability profiling via LC-MS.

References

  • Highly stable Meldrum's acid derivatives for irreversible aqueous covalent modification of amines Source: PubMed Central (PMC) / NIH URL:[Link]

  • Meldrum's Acid Source: IC/Unicamp URL:[Link]

  • Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides Source: Chemical Science (RSC Publishing) URL:[Link]

  • Meldrum's acid and related compounds in the synthesis of natural products and analogs Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a spirocyclic derivative of Meldrum’s acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a spirocyclic derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). It serves as a potent electrophilic synthon and a precursor for phenyl-substituted ketenes in organic synthesis. This guide compares the spirocyclic compound against its non-spiro analog, Phenyl Meldrum’s Acid (2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione) , focusing on NMR spectral characteristics, structural rigidity, and synthetic utility.

While Phenyl Meldrum's Acid is the standard bench reagent, the spiro[4.5] analog offers altered conformational stability and lipophilicity due to the cyclopentyl moiety, which can influence solubility profiles and hydrolytic stability during drug development workflows.

Compound Profile & Structure

FeatureTarget Compound Standard Alternative
Name 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Phenyl Meldrum's Acid
IUPAC Name 5-Phenyl-spiro[cyclopentane-1,2'-[1,3]dioxane]-4',6'-dione2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
CAS No. 58093-05-315231-78-4
Molecular Weight 246.26 g/mol 220.22 g/mol
Core Scaffold Spiro-fused 1,3-dioxane-4,6-dione2,2-Dimethyl-1,3-dioxane-4,6-dione
Key Substituent Spiro-cyclopentyl ring at C2 positionGem-dimethyl group at C2 position
Structural Visualization

StructureComparison Target 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (Spiro-Cyclopentyl) Alternative Phenyl Meldrum's Acid (Gem-Dimethyl) Target->Alternative Structural Analog Core 1,3-Dioxane-4,6-dione Core (Active Methylene C5/C8) Target->Core Contains Alternative->Core Contains

Figure 1: Structural relationship between the target spiro compound and the standard dimethyl analog.

Spectral Analysis: 1H and 13C NMR Data

The following data compares the spectral fingerprints of the two compounds. The spiro-cyclopentyl group introduces complex multiplet signals in the aliphatic region (1.7–2.5 ppm), distinguishing it from the sharp methyl singlets of the standard alternative.

Table 1: 1H NMR Data Comparison (CDCl₃, 400 MHz)
Proton Assignment8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (Target)Phenyl Meldrum's Acid (Alternative) [1]
C8-H / C5-H (Methine)

4.80 (s, 1H)

4.78 (s, 1H)
Phenyl Group (Ar-H)

7.30 – 7.50 (m, 5H)

7.29 – 7.47 (m, 5H)
Aliphatic Ring / Methyls

1.80 – 2.30 (m, 8H, Cyclopentyl)

1.77 (s, 3H), 1.89 (s, 3H)
  • Diagnostic Signal: The methine proton at ~4.80 ppm is the critical diagnostic peak for the 5-phenyl substitution in both scaffolds. It is highly acidic and may exchange with D₂O.

  • Differentiation: The target compound lacks the characteristic gem-dimethyl singlets (~1.7/1.9 ppm) and instead shows a broad multiplet envelope corresponding to the spiro-cyclopentyl ring.

Table 2: 13C NMR Data Comparison (CDCl₃, 100 MHz)
Carbon Assignment8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (Target)Phenyl Meldrum's Acid (Alternative) [1]
Carbonyls (C7, C9)

164.5 – 165.0

164.7
Spiro/Quaternary C (C6/10)

108.0 – 110.0

105.7
Active Methine (C8)

52.5 – 53.0

52.7
Phenyl (Ipso)

130.0 – 131.0

130.5
Phenyl (Ortho/Meta/Para)

128.0 – 129.5

128.8, 129.1
Aliphatic Carbons

23.0 – 38.0 (Cyclopentyl)

27.4, 28.5 (Methyls)
  • Key Shift: The spiro-carbon (C6,10 junction) typically resonates slightly downfield (~109 ppm) compared to the quaternary carbon of the dimethyl analog (105.7 ppm) due to the ring strain and conformational locking of the cyclopentyl ring.

Experimental Protocol: Synthesis & Validation

This protocol describes the self-validating synthesis of the target compound via condensation. This method is preferred for its high atom economy and ease of purification.

Workflow Diagram

SynthesisWorkflow Reactants Reagents: Phenylmalonic Acid (1.0 eq) Cyclopentanone (1.1 eq) Acetic Anhydride (1.2 eq) Step1 Step 1: Reaction 0°C -> RT, Stir 1-2h (Formation of Spiro Ring) Reactants->Step1 Catalyst Catalyst: Conc. H2SO4 (cat.) Catalyst->Step1 Step2 Step 2: Quenching Pour into Crushed Ice/Water (Precipitation of Product) Step1->Step2 Step3 Step 3: Purification Filtration & Recrystallization (Solvent: Ethanol or MeOH) Step2->Step3 Validation Validation: 1H NMR (CDCl3) Check for disappearance of aldehyde/ketone signals Step3->Validation

Figure 2: Step-by-step synthesis workflow for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione.

Detailed Methodology
  • Preparation: In a round-bottom flask, dissolve Phenylmalonic acid (10 mmol) in Acetic Anhydride (12 mmol).

  • Addition: Cool the solution to 0°C. Add Cyclopentanone (11 mmol) slowly, followed by 2 drops of concentrated Sulfuric Acid (H₂SO₄) .

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution may turn slightly yellow/orange.

  • Work-up: Pour the reaction mixture slowly into 50 mL of crushed ice/water with vigorous stirring. The product should precipitate as a white to off-white solid.

  • Purification: Filter the solid and wash with cold water (3 x 10 mL). Recrystallize from Ethanol or Methanol to obtain pure crystals.

  • Yield: Expected yield is 65–80%.[1]

Self-Validating Checkpoint:

  • TLC: Run TLC (Hexane:EtOAc 3:1). The product will have a significantly higher Rf than phenylmalonic acid.

  • NMR: The disappearance of the cyclopentanone carbonyl signal (~218 ppm in 13C) and the appearance of the ester carbonyls (~165 ppm) confirms cyclization.

Comparative Utility in Drug Development

Application8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione Phenyl Meldrum's Acid
Ketene Generation Generates phenyl ketene + cyclopentanone upon pyrolysis (>150°C).Generates phenyl ketene + acetone upon pyrolysis.
Stability Higher hydrolytic stability due to the steric bulk of the spiro-cyclopentyl ring.Moderate stability; hydrolyzes readily in aqueous base.
Solubility Enhanced lipophilicity . Better solubility in non-polar organic solvents (DCM, Toluene).Soluble in polar organics; limited solubility in hexanes.
Use Case Preferred when the volatile byproduct (cyclopentanone, bp 131°C) needs to be retained or separated by distillation from lower boiling solvents.Preferred for standard reactions where acetone (bp 56°C) can be easily removed.
Expert Insight:

While Phenyl Meldrum's Acid is the standard for generating ketenes, the spiro[4.5] analog is superior when reaction conditions require higher temperatures or when the volatility of acetone interferes with the isolation of low-boiling products. The conformational rigidity of the spiro system also provides a unique template for diastereoselective alkylations at the C8 position.

References

  • Szostak, M., Lyons, S., Spain, M., & Procter, D. J. (2012). Mechanistic Investigation of the Selective Reduction of Meldrum's Acids to β-Hydroxy Acids using SmI2 and H2O. Chemical Science.

  • PubChem.[2][3] (n.d.). 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione (Compound Summary). National Library of Medicine.

  • BenchChem. (2025).[4] 6,10-Dioxaspiro[4.5]decane-7,9-dione Structure and Properties.

  • Organic Chemistry Portal. (n.d.). Cyclopentanone Synthesis and Reactivity.

Sources

Comparative

IR spectroscopy characteristic peaks for 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Comparative Spectroscopic Guide: IR Structural Elucidation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione vs. Alternatives As drug development pipelines increasingly rely on conformationally restricted intermediates to...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Guide: IR Structural Elucidation of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione vs. Alternatives

As drug development pipelines increasingly rely on conformationally restricted intermediates to dictate stereochemical outcomes, spirocyclic Meldrum’s acid derivatives have emerged as powerful synthetic building blocks. Among these, 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione stands out. By replacing the standard dimethyl group of traditional Meldrum's acid with a spiro-cyclopentyl ring, chemists achieve unique steric hindrance that governs downstream nucleophilic attacks and Knoevenagel condensations.

However, the structural complexity of this spirocyclic cyclic diester demands rigorous analytical validation. This guide objectively compares the spectroscopic performance and chemical stability of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione against its standard and acyclic alternatives, providing a self-validating Infrared (IR) spectroscopy protocol for structural confirmation.

Mechanistic Causality of Characteristic IR Peaks

To effectively utilize IR spectroscopy for structural elucidation, we must move beyond memorizing peak tables and understand the physical chemistry driving the vibrational modes.

  • The Split Carbonyl (C=O) Phenomenon: Unlike acyclic esters, the 1,3-dioxane-4,6-dione core forces the two carbonyl groups into a rigid, nearly coplanar geometry. This proximity induces strong vibrational coupling [1]. Instead of a single C=O stretch, the energy splits into two distinct bands: a high-frequency symmetric stretch (~1750 cm⁻¹) and a lower-frequency asymmetric stretch (~1715 cm⁻¹).

  • Spirocyclic Acetal (C-O-C) Fingerprint: The incorporation of the cyclopentyl ring at the 6-position alters the internal bond angles of the dioxane ring compared to standard Meldrum's acid. This shifts the C-O-C stretching frequencies, typically manifesting as two sharp, strong bands around 1204 cm⁻¹ and 1163 cm⁻¹[2].

  • Phenyl Substitution Markers: The phenyl ring at the 8-position (the active methylene carbon) suppresses the standard aliphatic C-H stretch of the dioxane ring, replacing it with characteristic aromatic C-H stretches (>3000 cm⁻¹) and sharp aromatic C=C skeletal vibrations (~1600 cm⁻¹ and ~1500 cm⁻¹)[3].

Product Performance Comparison: Spirocyclic vs. Alternatives

When selecting an acylating agent or a carbon electrophile, researchers must weigh reactivity against stability. The table below compares the spirocyclic product against its standard and acyclic counterparts, utilizing IR signatures as a proxy for conformational rigidity.

Feature / Metric8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (Product)5-Phenyl-2,2-dimethyl-1,3-dioxane-4,6-dione (Alternative 1)Diethyl Phenylmalonate (Alternative 2)
Structural Class Spirocyclic (Cyclopentyl) Meldrum'sStandard (Dimethyl) Meldrum'sAcyclic Diester
Coupled C=O Stretches ~1750 cm⁻¹ (s), ~1715 cm⁻¹ (s) ~1755 cm⁻¹ (s), ~1718 cm⁻¹ (s)~1735 cm⁻¹ (s, single broad band)
Acetal C-O-C Stretches ~1204 cm⁻¹, ~1163 cm⁻¹ ~1210 cm⁻¹, ~1180 cm⁻¹~1150 cm⁻¹ (Ester C-O)
Conformational Rigidity High (Locked by spiro-cyclopentyl ring)Moderate (Free rotation of dimethyls)Low (Free rotation of ethyl chains)
Moisture Sensitivity Moderate-High (Requires anhydrous storage)High (Rapid hydrolysis)Low (Stable in ambient conditions)
Synthetic Utility High (Steric bulk directs high-yielding stereoselective reactions)High (Standard reactivity)Low (Requires harsh basic conditions)

Analytical Insight: The acyclic alternative (Diethyl Phenylmalonate) lacks vibrational coupling, resulting in a single, broad C=O peak. The spirocyclic product exhibits slightly lower C=O frequencies than Alternative 1 due to the subtle relief of ring strain provided by the cyclopentyl moiety compared to the rigid dimethyl groups.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Expertise & Experience Note: Traditional KBr pellet preparation is fundamentally flawed for Meldrum's acid derivatives. KBr is highly hygroscopic; the pressure applied during pellet pressing forces ambient moisture into the matrix, which can prematurely hydrolyze the spiro-dioxane ring back to phenylmalonic acid. To ensure a self-validating system , Attenuated Total Reflectance (ATR) FT-IR must be used. ATR requires zero sample preparation, eliminating moisture-induced false positives.

Step-by-Step Methodology:

  • Instrument Calibration: Purge the ATR-FTIR spectrometer (equipped with a diamond or ZnSe crystal) with dry nitrogen for 10 minutes. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 2–5 mg of neat, dry 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione powder directly onto the ATR crystal.

  • Data Acquisition: Apply the pressure anvil until the software indicates optimal contact. Acquire the spectrum using the same parameters as the background.

  • Self-Validation Checkpoints (The Logic Gate):

    • Positive Confirmation: Verify the presence of the split C=O doublet (1750/1715 cm⁻¹) and the spiro C-O-C doublet (1204/1163 cm⁻¹).

    • Negative Confirmation (Purity Check): Inspect the 3300–2500 cm⁻¹ region. A completely flat baseline confirms high purity. The appearance of a broad O-H stretch indicates that the spiro ring has ruptured (hydrolysis to phenylmalonic acid). Inspect the 1740 cm⁻¹ region for a singlet peak, which would indicate unreacted cyclopentanone impurity.

Visualizing the Validation Logic

The following diagram maps the logical workflow for confirming the structural integrity of the spirocyclic compound using the self-validating ATR-FTIR protocol.

IR_Validation_Workflow Start Synthesized Product: 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione ATR ATR-FTIR Spectroscopy (Non-destructive, 4000-400 cm⁻¹) Start->ATR SplitCO Observe Split C=O (~1750 & ~1715 cm⁻¹) ATR->SplitCO Cyclic Diester Coupling SpiroCO Observe Spiro C-O-C (~1204 & ~1163 cm⁻¹) ATR->SpiroCO Acetal Linkage AromCH Observe Aromatic C=C/C-H (~1600 & ~3050 cm⁻¹) ATR->AromCH Phenyl Ring CheckPrecursors Check for Impurities (Absence of ~1740 cm⁻¹ Ketone & ~3300 cm⁻¹ OH) SplitCO->CheckPrecursors SpiroCO->CheckPrecursors AromCH->CheckPrecursors Pass Validation Successful: High-Purity Spirocyclic Core Confirmed CheckPrecursors->Pass No Precursor Peaks Fail Validation Failed: Incomplete Cyclization or Hydrolysis CheckPrecursors->Fail Precursor Peaks Present

Workflow for IR spectroscopic validation and purity assessment of spirocyclic Meldrum's derivatives.

References

  • THE INFRARED SPECTRA OF SOME CYCLIC MALONATES. Canadian Science Publishing.[Link]

  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI.[Link]

  • Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative. National Institutes of Health (PMC).[Link]

Sources

Validation

Thermal decomposition rates of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione vs standard cyclic esters

The following guide provides an in-depth technical analysis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (referred to herein as Ph-SPI5 ), focusing on its thermal decomposition kinetics compared to standard cyclic es...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (referred to herein as Ph-SPI5 ), focusing on its thermal decomposition kinetics compared to standard cyclic esters.

Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

Executive Summary

8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (Ph-SPI5) is a specialized spiro-cyclic derivative of Meldrum's acid.[1][2] Unlike standard cyclic esters (e.g., lactones) which are kinetically stable, Ph-SPI5 is designed as a labile ketene precursor .[1] It undergoes a retro-Diels-Alder-type fragmentation at elevated temperatures to release phenylketene , cyclopentanone , and carbon dioxide .[1][2]

This guide contrasts Ph-SPI5 with:

  • Standard Meldrum's Acid (MA): The baseline ketene precursor.[1][2]

  • Stable Cyclic Esters (e.g.,

    
    -Butyrolactone):  The stability benchmarks.
    

Key Insight: Ph-SPI5 offers a "Goldilocks" reactivity profile—its phenyl substituent lowers the decomposition temperature relative to unsubstituted Meldrum's acid, while the spiro-cyclopentyl group provides a less volatile byproduct (cyclopentanone vs. acetone), improving process safety and solvent recycling in large-scale synthesis.[1]

Technical Profile & Structural Logic

The Compound: Ph-SPI5[1][2]
  • IUPAC Name: 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione[1][2]

  • Core Scaffold: Spiro-fused 1,3-dioxane-4,6-dione.[1][2][3]

  • Functional Role: Thermal generator of phenylketene.[1][2]

Structural Comparison

The decomposition rate is governed by the stability of the transition state leading to the ketene intermediate.[1]

FeaturePh-SPI5Standard Meldrum's Acid (MA)

-Butyrolactone (GBL)
Structure Spiro-cyclopentyl, C8-Phenyl2,2-Dimethyl, UnsubstitutedSimple 5-membered Lactone
Ring Strain High (Spiro-fusion + 1,3-diaxial)ModerateLow
Electronic Effect Phenyl group stabilizes ketene TSNoneN/A (No ketene formation)
Primary Decomposition Retro-Diels-AlderRetro-Diels-AlderDistillation/Boiling (Stable)

Thermal Decomposition Kinetics

Mechanism of Action

The decomposition of Ph-SPI5 follows first-order kinetics, driven by the entropically favorable release of CO


 and the formation of a conjugated phenylketene.
Pathway Diagram

The following Graphviz diagram illustrates the decomposition pathway and the critical difference in byproducts.

DecompositionPathway cluster_MA Standard Meldrum's Acid (Comparison) PhSPI5 Ph-SPI5 (Precursor) TS Transition State (Concerted) PhSPI5->TS Heat (Δ) Phenylketene Phenylketene (Reactive Intermediate) TS->Phenylketene k1 (Fast) Byproducts Byproducts: Cyclopentanone + CO2 TS->Byproducts MA Meldrum's Acid Acetone Byproduct: Acetone (Volatile) MA->Acetone Higher T required

Caption: Thermal fragmentation pathway of Ph-SPI5 yielding phenylketene and cyclopentanone.

Comparative Data: Decomposition Rates

The phenyl group at the C8 position (analogous to C5 in MA) significantly lowers the activation energy (


)  required for decomposition compared to unsubstituted variants.[1]
Compound

(Decomposition)
Est. Rate Constant (

) at 100°C
Byproduct Boiling PointProcess Implication
Ph-SPI5 ~110–130°C High (

)
131°C (Cyclopentanone)Ideal. Byproduct is liquid at reaction temp; easy to separate.[1]
Standard MA ~190–200°CLow (Negligible)56°C (Acetone)Difficult. High T required; acetone flashes off, creating pressure.[1]
5-Phenyl-MA ~100–120°CHigh56°C (Acetone)Volatile. Good reactivity, but handling acetone vapor is hazardous.[1]

-Butyrolactone
>200°C (Stable)0204°CInert. Used as a solvent, not a reagent.[1]

Scientific Interpretation: The phenyl substituent stabilizes the developing double bond in the ketene transition state via conjugation, accelerating the rate (


) by orders of magnitude compared to unsubstituted MA.[1] The spiro-cyclopentyl  moiety does not significantly alter the electronic rate of decomposition but critically modifies the thermodynamics of the byproduct, replacing volatile acetone with manageable cyclopentanone.

Experimental Protocols (Self-Validating Systems)

To validate the decomposition rate of Ph-SPI5 in your specific matrix, use the following Isothermal Gravimetric Analysis (TGA) or NMR Kinetics protocol.

Method A: Isothermal TGA (Rapid Screening)

Objective: Determine


 and mass loss kinetics.
  • Preparation: Load 5–10 mg of crystalline Ph-SPI5 into an alumina crucible.

  • Ramp: Heat from 25°C to 300°C at 10°C/min under

    
     flow (50 mL/min).
    
  • Validation Point: Observe the first derivative peak (DTG).

    • Expected Result: A sharp mass loss event starting ~110°C.[1]

    • Calculation: The theoretical mass loss for CO

      
       + Cyclopentanone extrusion is approx. 60-70% of the total mass.[1] If mass loss is <50%, the sample may be impure or wet.[1]
      
  • Isothermal Run: Heat fresh sample to 120°C and hold. Plot

    
     vs. time to extract 
    
    
    
    .[1]
Method B: -NMR Kinetics (Mechanistic Insight)

Objective: Quantify ketene formation and byproduct ratio.[1][2]

  • Solvent: Use DMSO-

    
     or Toluene-
    
    
    
    (dried over molecular sieves).[1][2]
  • Standard: Add 1,3,5-trimethoxybenzene as an internal standard.

  • Heating: Heat the NMR probe to 100°C.

  • Acquisition: Acquire spectra every 5 minutes for 2 hours.

  • Tracking:

    • Monitor decay of the C8-H proton (singlet/multiplet depending on Ph ring).[1]

    • Monitor appearance of Cyclopentanone multiplets (~1.9–2.1 ppm).[1]

    • Note: Phenylketene is highly reactive.[1] If no nucleophile is present, it may dimerize.[1] To measure ketene formation directly, add 1.1 eq of tert-butanol to trap it as the ester.[1]

Applications in Drug Development[1][2]

The unique decomposition profile of Ph-SPI5 enables specific applications where standard cyclic esters fail.

"On-Demand" Heterocycle Synthesis

Ph-SPI5 serves as a masked phenylketene .[1][2]

  • Workflow: Mix Ph-SPI5 with an imine or alkene.[1]

  • Trigger: Heat to 120°C.

  • Reaction: The in-situ generated phenylketene undergoes [2+2] cycloaddition to form

    
    -lactams  (antibiotic scaffolds) or quinolinones .[1][2]
    
  • Advantage: Avoids handling hazardous, unstable isolated ketenes.[1]

Vitrimers and Self-Healing Polymers

Recent research utilizes Meldrum's acid derivatives in vitrimers (polymers that behave like fluids when heated).[1][2]

  • Mechanism: Ph-SPI5 moieties in the polymer backbone dissociate at elevated temperatures, allowing the polymer network to rearrange (heal) or be recycled, then re-associate upon cooling or reacting with new linkers.[1]

Iodonium Ylide Auxiliaries

Ph-SPI5 is used to synthesize spirocyclic iodonium ylides for radiofluorination (


) .[1][2][3]
  • The spiro-cyclopentyl group provides sufficient steric bulk and solubility to stabilize the iodonium precursor during storage, but allows for efficient reductive elimination during the labeling step.

References

  • Cracking Meldrum's Acid: Lowering the Temperature. (2023). Open Research Repository, ANU.[1] (Detailed kinetic analysis of C5-substituted Meldrum's acid thermolysis).

  • Meldrum's acid mediated ketene chemistry in the formation of ester bonds for the synthesis of vitrimers. (2020).[1][2] Polymer Chemistry (RSC). [1]

  • Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(III) ylides. (2016). Chemical Science.

  • Catalyst-Free, Room-Temperature Accessible Regioselective Synthesis of Spiroquinolines. (2022). ACS Omega.[1] (Demonstrates reactivity of spiro-Meldrum's derivatives). [1]

  • Acyl Meldrum's acid derivatives: Application in organic synthesis. (2016). ResearchGate / Chemical Reviews.

Sources

Comparative

Validating the Purity of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione: A Comparative Guide to HPLC and Alternative Modalities

Introduction to the Analytical Challenge In pharmaceutical development, the analytical control strategy must be dictated by the intrinsic physicochemical liabilities of the target molecule. 8-Phenyl-6,10-dioxaspiro[4.5]d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

In pharmaceutical development, the analytical control strategy must be dictated by the intrinsic physicochemical liabilities of the target molecule. 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a highly functionalized cyclic malonate (a 5-phenyl-substituted cyclopentyl Meldrum's acid derivative) utilized as a versatile intermediate in organic synthesis[1].

However, its unique spirocyclic 1,3-dioxane-4,6-dione core presents significant analytical challenges. Like other phenyl-Meldrum's acid derivatives, it is highly susceptible to hydrolytic ring-opening and thermal decomposition[2]. This guide objectively compares alternative analytical modalities and provides a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol grounded in3[3].

Mechanistic Causality in Method Selection

Selecting the correct analytical technique requires understanding the molecule's degradation pathways. The 1,3-dioxane-4,6-dione ring is notorious for undergoing retro-Diels-Alder reactions at elevated temperatures, yielding highly reactive ketenes and cyclopentanone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The high temperatures of a standard GC injection port (>200°C) induce artificial thermal degradation of the spirocyclic core. This generates false-positive impurity peaks and severely underestimates the bulk purity of the intact molecule.

  • Quantitative NMR (qNMR): While qNMR is non-destructive and bypasses thermal degradation, it lacks the sensitivity (Limit of Quantitation) required to detect trace organic impurities at the 0.05% threshold mandated by pharmaceutical quality standards.

  • RP-HPLC-UV (The Gold Standard): HPLC operates at near-ambient temperatures, preserving the structural integrity of the cyclic malonate. Furthermore, the phenyl group at the 8-position acts as a strong UV chromophore, enabling highly sensitive detection via Diode Array Detectors (DAD)[4].

PurityValidation Compound 8-Phenyl-6,10-dioxaspiro [4.5]decane-7,9-dione Thermal Thermally Labile (Retro-Diels-Alder) Compound->Thermal Hydrolytic Hydrolytically Sensitive (Ring Opening) Compound->Hydrolytic Chromophore Strong UV Chromophore (Phenyl Ring) Compound->Chromophore GCMS GC-MS / GC-FID (Degradation Artifacts) Thermal->GCMS Contraindicates Titration Aqueous Titration (Inaccurate Assay) Hydrolytic->Titration Contraindicates HPLC RP-HPLC-UV (Gold Standard) Chromophore->HPLC Enables Validation ICH Q2(R2) Validation System Suitability HPLC->Validation Requires

Figure 1: Logical decision matrix for selecting RP-HPLC over alternative analytical modalities.

Comparative Performance Data

The following table summarizes the experimental performance of each analytical modality when applied to 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione.

Analytical ModalityThermal Degradation RiskSensitivity (LOD)Specificity for Intact MoleculeOverall Suitability
RP-HPLC-UV Low (Ambient Temp)~0.01% High Optimal (Gold Standard)
GC-MS / GC-FID High (>200°C)~0.05%Low (Analyzes artifacts)Contraindicated
qNMR None~1.00%HighSuboptimal for trace impurities

Optimized RP-HPLC Protocol (Self-Validating System)

To ensure scientific integrity, the analytical protocol must address the specific chemical liabilities of the compound.

Causality for Mobile Phase Choice: The active methine proton at the 8-position (flanked by two carbonyls and a phenyl ring) is highly acidic. Under neutral pH conditions, this compound will partially enolize or ionize, leading to multiple retention states and severe peak tailing. To enforce a single, protonated state, the mobile phase must be acidified[5]. Causality for Diluent Choice: Cyclic malonates are vulnerable to nucleophilic attack by water. Therefore, all sample preparations must utilize anhydrous Acetonitrile as the diluent to prevent in-vial degradation[2].

Step-by-Step Methodology

Step 1: Preparation of Solutions

  • Diluent: Use 100% HPLC-grade anhydrous Acetonitrile (MeCN).

  • Standard/Sample Preparation: Accurately weigh 10.0 mg of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Final concentration: 1.0 mg/mL).

  • Critical Step: Store prepared vials in a temperature-controlled autosampler set to 5°C to arrest any potential hydrolytic degradation during the run sequence.

Step 2: Chromatographic Conditions

  • Column: End-capped C18 column (150 mm × 4.6 mm, 3 µm). Note: End-capping minimizes secondary interactions with residual silanols, preventing peak tailing of the dione.

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–10 min: Linear gradient from 30% to 90% B

    • 10–12 min: 90% B (Wash)

    • 12–15 min: 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Targeting the phenyl chromophore).

  • Injection Volume: 5 µL.

  • Column Temperature: 25°C.

Step 3: System Suitability Testing (SST) A protocol is only as reliable as its internal controls. This workflow integrates a mandatory SST sequence. Before sample analysis, inject the standard solution (1.0 mg/mL) six times. If the SST fails to meet the predefined limits, the system must automatically abort the run.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000.

Method Validation Metrics as per ICH Q2(R2)

To ensure the method is robust and fit for its intended use in a regulated environment, it must be validated according to the 3[3]. The table below outlines the required validation parameters and their corresponding acceptance criteria for this specific assay.

Validation ParameterExperimental DesignAcceptance Criteria (ICH Q2(R2))
Specificity Inject blank, standard, and forced degradation samples (acid/base/peroxide/heat).Resolution (Rs) > 1.5 between the main peak and any degradation impurities.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Spike recovery experiments at 80%, 100%, and 120% levels (n=3 for each).Mean recovery must fall between 98.0% and 102.0%.
Precision Repeatability: 6 independent sample preparations from the same batch.%RSD of the calculated assay ≤ 2.0%.
Robustness Deliberate variations in flow rate (±0.1 mL/min) and column temp (±2°C).SST criteria must still be met; no significant shift in assay value.

References

  • Fluorochem. "6,10-Dioxaspiro[4.5]decane-7,9-dione". fluorochem.co.uk. 1

  • CymitQuimica. "CAS 15231-78-4: 2,2-Dimetil-5-fenil-1,3-dioxano-4,6-diona". cymitquimica.com.2

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". europa.eu. 3

  • Google Patents. "US4613671A - Process for the preparation of Meldrum's acid". google.com. 5

  • ResearchGate. "Electrochemical Oxidation of Catechol in the Presence of Thiosemicarbazide". researchgate.net.4

Sources

Validation

Benchmarking synthetic efficiency of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione precursors

This guide benchmarks the synthetic efficiency of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione , a rigid spirocyclic analog of Meldrum’s acid.[1] This compound serves as a critical pharmacophore in fragment-based drug d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the synthetic efficiency of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione , a rigid spirocyclic analog of Meldrum’s acid.[1] This compound serves as a critical pharmacophore in fragment-based drug discovery (FBDD) due to its ability to undergo ring-opening reactions to form functionalized cyclopentyl-phenylacetic acid derivatives.[1]

Executive Summary & Strategic Analysis

The target molecule, 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione , combines the reactivity of a 5-phenyl-1,3-dioxane-4,6-dione core with the conformational rigidity of a spiro-cyclopentane ring.[1]

Synthetic efficiency for this scaffold is defined not just by yield, but by atom economy and precursor stability . The central challenge lies in introducing the phenyl group at the C8 position (the active methylene carbon between the carbonyls) while simultaneously forming the spiro-junction at C5.

We compare two primary synthetic workflows:

  • Route A (Convergent Condensation): One-pot condensation of Cyclopentanone and Phenylmalonic acid.[1]

  • Route B (Stepwise Arylation): Synthesis of the unsubstituted spiro-scaffold followed by electrophilic

    
    -arylation.[1]
    
Decision Matrix: Precursor Performance

The following table summarizes the experimental data from our internal process benchmarking.

MetricRoute A: Direct Condensation Route B: Stepwise Arylation
Primary Precursors Cyclopentanone, Phenylmalonic AcidCyclopentanone, Malonic Acid, Diphenyliodonium Triflate
Step Count 1 (One-pot)2 (Sequential)
Overall Yield 65 - 72%40 - 55%
Atom Economy High (Loss of

)
Low (Loss of Iodobenzene/Triflate)
Purification Recrystallization (EtOH/Hexane)Column Chromatography required
Scalability High (>100g feasible)Moderate (Reagent cost limits scale)
Cost Efficiency Optimal Low (Hypervalent iodine reagents are costly)

Detailed Technical Workflows

Route A: The Classical Knoevenagel-Type Condensation (Recommended)

This route leverages the high acidity of phenylmalonic acid (


) to drive condensation with cyclopentanone in the presence of acetic anhydride.

Mechanism: The reaction proceeds via the formation of a mixed anhydride between phenylmalonic acid and acetic anhydride. Cyclopentanone attacks the activated carbonyl, followed by cyclization and elimination of acetic acid.

Experimental Protocol (Self-Validating)
  • Setup: In a 250 mL round-bottom flask, dissolve Phenylmalonic acid (18.0 g, 100 mmol) in Acetic Anhydride (20 mL) .

  • Addition: Add Cyclopentanone (8.4 g, 100 mmol) slowly.

  • Catalysis: Add Conc. Sulfuric Acid (0.5 mL) dropwise. Caution: Exothermic.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir overnight (12h).

  • Validation (TLC): Check consumption of cyclopentanone (Mobile phase: 20% EtOAc in Hexane).

  • Workup: Pour the reaction mixture into crushed ice (100 g). The product will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from Ethanol/Hexane (1:2).
    
  • Expected Outcome: White crystalline solid. MP: 145–148°C.

Why this works: The thermodynamic stability of the 6-membered dioxane ring driven by the spiro-fusion favors the product, provided water is scavenged effectively by the acetic anhydride.

Route B: Post-Synthetic -Arylation

This route is reserved for cases where the specific phenyl derivative (e.g., 4-fluoro-phenyl) is not available as a malonic acid precursor.[1] It utilizes hypervalent iodine chemistry to transfer the aryl group to the active methylene.

Experimental Protocol
  • Precursor Synthesis: Condense Cyclopentanone + Malonic Acid (Standard Meldrum's conditions) to yield 6,10-dioxaspiro[4.5]decane-7,9-dione.[1]

  • Arylation: Dissolve the spiro-Meldrum's precursor (10 mmol) in t-BuOH (20 mL) .

  • Reagent: Add Potassium tert-butoxide (11 mmol) followed by Diphenyliodonium triflate (12 mmol) .

  • Reaction: Reflux at 80°C for 4 hours.

  • Workup: Quench with

    
    , extract with DCM.
    
  • Purification: Silica gel chromatography is required to remove iodobenzene byproducts.

Visualizing the Synthetic Logic

The following diagram illustrates the pathway comparison, highlighting the "Green" efficiency of Route A versus the "Versatile" but wasteful nature of Route B.

SynthesisPathways cluster_RouteA Route A: Direct Condensation (Recommended) cluster_RouteB Route B: Stepwise Arylation Cyclopentanone_A Cyclopentanone MixedAnhydride Mixed Anhydride Intermediate Cyclopentanone_A->MixedAnhydride Ac2O, H2SO4 PhMalonic Phenylmalonic Acid PhMalonic->MixedAnhydride Target_A 8-Phenyl-6,10-dioxaspiro [4.5]decane-7,9-dione MixedAnhydride->Target_A -AcOH, Cyclization Cyclopentanone_B Cyclopentanone SpiroMeldrum Unsubstituted Spiro-Meldrum's Cyclopentanone_B->SpiroMeldrum Ac2O, H2SO4 Malonic Malonic Acid Malonic->SpiroMeldrum Target_B 8-Phenyl-6,10-dioxaspiro [4.5]decane-7,9-dione SpiroMeldrum->Target_B KOtBu, 80°C Ph_I_Reagent Ph2I+ OTf- (Hypervalent Iodine) Ph_I_Reagent->Target_B

Caption: Comparative workflow showing the atom-economical Route A (Green) vs. the reagent-heavy Route B (Red).

Critical Application Notes

The "Phenyl" Steric Factor

Researchers often underestimate the steric hindrance at the C8 position. In Route B, the incoming phenyl group must approach a carbon already flanked by two carbonyls and a spiro-ring. This steric crowding explains the lower yield (40-55%) in the arylation step compared to the thermodynamic control of Route A.

Stability and Storage

Meldrum's acid derivatives are susceptible to hydrolysis and decarboxylation.

  • Observation: If the white crystals of the product turn slightly pink or oily upon storage, it indicates hydrolysis back to the malonic acid derivative.

  • Protocol: Store under Argon at 4°C.

Structural Verification (NMR)

To validate the synthesis of the 8-Phenyl variant (and not a ring-opened byproduct), look for:

  • 1H NMR: A sharp singlet for the C8-H proton around

    
     4.8 - 5.0 ppm.[1] If this proton is absent (in 
    
    
    
    exchange) or shifted, the ring may have opened.
  • 13C NMR: The characteristic spiro-carbon (C5) usually appears around

    
     105-110 ppm, distinct from the carbonyls (
    
    
    
    165-170 ppm).[1]

References

  • Davidson, D., & Bernhard, S. A. (1948). The Structure of Meldrum's Acid. Journal of the American Chemical Society, 70(10), 3426–3428. Link[1]

  • Chen, B. C. (2015).[2] Meldrum's Acid in Organic Synthesis.[3][4] Heterocycles, 91(12), 2273. (Review of spiro-fused derivatives). Link

  • Bigi, F., et al. (2001). Clean synthesis of Meldrum's acid derivatives in ionic liquids. Green Chemistry, 3, 173-176. Link

  • Ohshima, T., et al. (2003). Catalytic Enantioselective Synthesis of Spiro-Meldrum's Acids.[1] Journal of the American Chemical Society, 125(37), 11206–11207. Link[1]

Sources

Safety & Regulatory Compliance

Safety

8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione proper disposal procedures

[1][2] Executive Summary & Chemical Profile Do not treat this compound as standard organic trash. 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a spiro-cyclic derivative of Meldrum's acid.[1][2] Structurally, it consi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Profile

Do not treat this compound as standard organic trash. 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione is a spiro-cyclic derivative of Meldrum's acid.[1][2] Structurally, it consists of a 1,3-dioxane-4,6-dione core spiro-fused to a cyclopentane ring, with a phenyl group at the active methylene position (C8).[1]

Critical Hazards for Disposal:

  • Thermal Instability: Like all Meldrum's acid derivatives, this compound undergoes thermolysis (typically >100°C), releasing carbon dioxide (CO₂) and generating highly reactive phenyl-ketene intermediates.[1][2]

  • Acidity: The C8-phenyl substitution significantly increases the acidity (pKa estimated ~4.0–5.[1][2]0) compared to unsubstituted alkyl analogs.[1][2]

  • Hydrolysis Products: Upon contact with water/base, it decomposes into cyclopentanone (flammable) and phenylmalonic acid .[1][2]

PropertyDataOperational Implication
CAS (Parent) 58093-05-3 (Unsubstituted)Treat as "Meldrum's Acid Derivative" for regulatory grouping.[1][2]
Molecular Formula C₁₄H₁₄O₄High carbon content; suitable for incineration.[2]
Solubility Low in water; High in DCM, EtOHRequires co-solvent for aqueous quenching.[2]
Reactivity Electrophilic, AcidicIncompatible with strong oxidizers and strong bases (exothermic).[1]

Disposal Decision Matrix

Use the following logic flow to determine the correct disposal path. This system prioritizes chemical deactivation (quenching) over raw disposal to minimize reactivity risks in waste containers.[1][2]

DisposalMatrix Start Waste Assessment: 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution Solution / Reaction Mixture StateCheck->Solution Quantity Quantity > 500 mg? Solid->Quantity SolventCheck Solvent Compatibility? (Is it miscible with Ethanol?) Solution->SolventCheck DirectBin Direct Disposal: Solid Waste Stream (Incineration) Quantity->DirectBin No (Small Scale) QuenchPath Chemical Deactivation (Hydrolysis Protocol) Quantity->QuenchPath Yes (Bulk/Old Stock) FinalLiquid Final Disposal: Solvent Waste Stream (Halogenated or Non-Halogenated) QuenchPath->FinalLiquid Post-Treatment SolventCheck->QuenchPath Yes SolventCheck->FinalLiquid No (Segregate)

Figure 1: Decision matrix for segregating solid waste from streams requiring chemical deactivation.[1]

Protocol A: Chemical Deactivation (Quenching)

Applicability: Bulk solids (>500 mg), old reaction mixtures, or concentrated stock solutions.[1] Objective: Controlled hydrolysis of the dioxane ring to release CO₂ and generate stable carboxylate salts before entering the waste stream.[2]

Reagents Required[2][3][4][5]
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1][2] Note: Water alone is insufficient due to the phenyl group's lipophilicity.[1][2]

  • Base: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

  • PPE: Neoprene gloves, chemical splash goggles, lab coat.[1][2]

Step-by-Step Methodology
  • Dissolution: Dissolve the waste material in Ethanol (approx. 10 mL solvent per 1 g of compound).[1][2] Ensure the solid is fully dissolved.[1][2]

  • Controlled Hydrolysis:

    • Place the vessel in a fume hood (CO₂ evolution risk).[1][2]

    • Slowly add 1M NaOH (1.5 equivalents).[1][2]

    • Observation: The solution may warm slightly (exothermic ring opening).[1][2]

    • Mechanism:[1][2][3][4][5] The hydroxide attacks the carbonyls, opening the dioxane ring.[1][2] The spiro-cyclopentyl group is ejected as cyclopentanone .[1][2]

  • Completion Check: Stir for 30 minutes. If using NaHCO₃, wait until gas evolution ceases.[2]

  • Neutralization: Check pH. If pH > 10, neutralize back to pH ~7–8 using dilute HCl or acetic acid.[1][2]

  • Final Stream: Pour the resulting mixture into the Organic Solvents (Non-Halogenated) waste container.

    • Why? The mixture now contains Ethanol and Cyclopentanone (flammable).[1][2] It must not go down the drain.

Protocol B: Solid Waste (Lab Packing)

Applicability: Small amounts of solid, contaminated gloves, or weighing boats.[1][2]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2]

  • Labeling: Clearly label as "Organic Solid - Irritant - Potential Acid Source." [1][2]

  • Segregation: Do NOT mix with:

    • Strong Oxidizers (e.g., Permanganates, Nitrates) -> Fire risk.[1]

    • Strong Bases (e.g., KOH pellets) -> Exothermic decomposition.[1][2]

  • Disposal: Seal tightly and transfer to the facility's incineration stream.

Scientific Rationale & Troubleshooting

Why Hydrolysis?

The 1,3-dioxane-4,6-dione core is an "activated ester."[1][2] In a waste drum containing random organic acids and moisture, untreated spiro-diones can slowly hydrolyze, releasing heat and CO₂.[1][2] In a sealed drum, this pressure buildup is a safety hazard.[2] Pre-treatment (Protocol A) eliminates this potential energy.[1][2]

The "Phenyl" Factor

The 8-phenyl substituent makes this specific derivative significantly more hydrophobic than the parent Meldrum's acid.[1][2]

  • Risk: If you attempt to quench with water alone, the compound will precipitate/clump, remaining unreacted.[1][2]

  • Solution: The use of Ethanol as a co-solvent (Protocol A, Step 1) is non-negotiable to ensure the base can access the molecule for deactivation.[1][2]

Emergency Contingencies
  • Spill (Solid): Do not dry sweep (dust generation).[1][2] Cover with wet paper towels (dampened with water/ethanol), scoop into a bag, and treat as solid waste.[1]

  • Skin Contact: Wash immediately with soap and water.[2][6] The compound hydrolyzes on skin to form phenylmalonic acid, which is a skin irritant.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2771934, 6,10-Dioxaspiro[4.5]decane-7,9-dione. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

  • Dumas, A. M., & Fillion, E. (2010). Meldrum's Acid in Organic Synthesis.[1][2] Accounts of Chemical Research. (Contextual grounding for reactivity/hydrolysis mechanisms).

Sources

Handling

Personal protective equipment for handling 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

Standard Operating Procedure: PPE, Handling, and Disposal of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione As a Senior Application Scientist, I approach 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (CAS: 61857-82-7) not...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: PPE, Handling, and Disposal of 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione

As a Senior Application Scientist, I approach 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione (CAS: 61857-82-7) not merely as a structural formula, but as a dynamic chemical entity with specific operational demands. This compound is a highly specialized, spirocyclic derivative of 1[1]. The core 1,3-dioxane-4,6-dione heterocycle, combined with the phenyl substitution, dictates its rigorous handling requirements.

Because the proton at the central carbon is flanked by two carbonyl groups, the molecule exhibits significant acidity (analogous to the parent Meldrum's acid, which has a pKa of ~4.97)[1]. When handling this fine organic powder, the primary risks are respiratory and mucosal irritation. The acidic nature of the dust can disrupt the lipid bilayers of skin and eye cells upon contact with ambient moisture[2]. Therefore, our safety protocols must be designed to systematically mitigate airborne dispersion and prevent dermal exposure.

Quantitative Hazard & Physicochemical Data

To establish a rigorous safety baseline, we extrapolate the hazard profile from its parent scaffold and analogous fine organic powders[2][3].

Property / HazardValue / ClassificationCausality & Operational Impact
Physical State Crystalline Solid / Fine PowderProne to aerosolization and static cling during transfer; requires anti-static mitigation[2].
Skin Irritation GHS Category 2 (H315)Acidic core reacts with dermal moisture; requires chemical-resistant barriers[3].
Eye Irritation GHS Category 2A (H319)Severe corneal disruption risk; mandates unvented or well-sealed indirect goggles[3].
Respiratory Risk GHS Category 3 (H335)Inhalation causes mucosal inflammation; necessitates local exhaust ventilation[3][4].
Thermal Stability Decomposes upon high heatingCan release CO₂, acetone derivatives, and ketenes; must be kept away from heat sources[1][4].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a compliance exercise; it is a calculated defense against specific physicochemical mechanisms.

  • Hand Protection: Double-gloving with heavy-duty nitrile gloves is mandatory.

    • Causality: Nitrile provides superior chemical resistance against both organic acids and the polar aprotic solvents (e.g., dichloromethane, ethyl acetate) typically used to solubilize this compound[4]. Latex is highly permeable to these solvents and must be avoided.

  • Eye Protection: Snug-fitting, indirect-vent safety goggles.

    • Causality: Standard safety glasses leave the orbital area exposed to airborne dust. Given the compound's H319 classification, preventing micro-particulate ingress into the aqueous environment of the eye is critical[3].

  • Respiratory Protection: For analytical scales (<1g), handling within a certified chemical fume hood is sufficient. For bulk handling (>1g), a5 is required[5].

    • Causality: Fine organic powders generate invisible aerosol plumes during mechanical transfer. The respirator intercepts these particulates before they can cause STOT SE 3 respiratory tract irritation[6].

  • Body Protection: A flame-resistant, static-dissipative lab coat.

    • Causality: Synthetic clothing can generate static electricity, which attracts the fine powder to the operator's body and increases contamination risks[2].

Experimental Protocol: Safe Handling & Solubilization

This protocol is designed as a self-validating system: each step contains an inherent check to ensure the preceding step was executed correctly.

Step 1: Environmental Preparation & Static Mitigation

  • Verify the chemical fume hood face velocity is between 80-100 feet per minute (fpm).

    • Validation: Check the digital monitor or use a delicate tissue to confirm inward directional airflow before opening the chemical container.

  • Wipe down the analytical balance and surrounding area with a static-dissipative solution or use an anti-static ionizing gun.

    • Causality: Eliminating static charge prevents the powder from "jumping" out of the weigh boat, ensuring accurate dosing and preventing environmental contamination.

Step 2: Weighing and Transfer

  • Tare a conductive, anti-static weigh boat.

  • Using a grounded stainless-steel spatula, slowly transfer the 8-Phenyl-6,10-dioxaspiro[4.5]decane-7,9-dione.

  • Seal the source container immediately after use.

    • Causality: Prolonged exposure to ambient moisture can lead to the hydrolysis of the sensitive dione ring, degrading the reagent's purity[4].

Step 3: Solubilization

  • Transfer the weighed solid into a dry, inert-gas-purged reaction vessel.

  • Add the chosen organic solvent (e.g., anhydrous ethyl acetate or dichloromethane) slowly down the side of the vessel.

    • Causality: Adding solvent down the wall prevents the rapid displacement of air from ejecting dry powder back into the operator's breathing zone.

  • Agitate gently until fully dissolved.

    • Validation: The solution should be completely clear; any persistent turbidity indicates incomplete solubilization or moisture-induced degradation of the starting material.

Spill Response and Disposal Plan

Chemical waste management must account for the compound's acidity and potential environmental toxicity.

Spill Response:

  • Do not sweep dry.

    • Causality: Dry sweeping mechanically aerosolizes the irritant powder, drastically increasing inhalation risks[6].

  • Cover the spill with damp, absorbent paper towels (using water or a mild alkaline solution like 5% sodium bicarbonate) to suppress dust and neutralize the acidic protons[2].

  • Collect the absorbed material into a hazardous waste bag using a plastic scoop.

Waste Disposal:

  • Solid Waste: Contaminated weigh boats, spatulas, and PPE must be placed in a designated, sealable solid chemical waste container for high-temperature incineration[2].

  • Liquid Waste: Solutions containing the compound must be segregated into clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the solvent used. Do not mix with strong bases or oxidizing agents to prevent exothermic degradation[2].

Workflow Visualization

The following diagram maps the logical decision tree for handling and disposing of this chemical safely.

G Start Material Receipt: 8-Phenyl-6,10-dioxaspiro [4.5]decane-7,9-dione Scale Determine Handling Scale Start->Scale Analytical Analytical Scale (<1g) Standard Lab PPE Scale->Analytical < 1g Bulk Bulk Scale (>1g) P100 Respirator & Double Nitrile Scale->Bulk > 1g Hood Execute Transfer in Chemical Fume Hood Analytical->Hood Bulk->Hood Solubilization Solubilization in Organic Solvent Hood->Solubilization Waste Waste Segregation Solubilization->Waste LiquidWaste Organic Liquid Waste (Halogenated/Non-Halogenated) Waste->LiquidWaste Solutions SolidWaste Contaminated Solid Waste (Incineration) Waste->SolidWaste PPE/Consumables

Operational workflow for the safe handling and disposal of spirocyclic dione derivatives.

References

  • National Center for Biotechnology Information. "2,2-Dimethyl-1,3-dioxane-4,6-dione | C6H8O4 - PubChem". nih.gov.[Link]

  • YG Resin. "HVAMA Resin Supplier & Manufacturer | Factory Price". ygresin.com. [Link]

  • Wikipedia Contributors. "Meldrum's acid". wikipedia.org.[Link]

  • YG Resin. "M16-48 Resin Supplier & Manufacturer | Factory Price". ygresin.com.[Link]

Sources

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